Product packaging for Vorapaxar-d5(Cat. No.:)

Vorapaxar-d5

Cat. No.: B12383692
M. Wt: 497.6 g/mol
InChI Key: YJFXBBHASHRDAP-ZUCJVGMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vorapaxar-d5 is a useful research compound. Its molecular formula is C29H33FN2O4 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33FN2O4 B12383692 Vorapaxar-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H33FN2O4

Molecular Weight

497.6 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl N-[(1R,6R,9S)-9-[(E)-2-[5-(2-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-21-11-12-22-19(14-21)15-25-27(17(2)36-28(25)33)24(22)13-10-20-9-8-18(16-31-20)23-6-4-5-7-26(23)30/h4-10,13,16-17,19,21-22,24-25,27H,3,11-12,14-15H2,1-2H3,(H,32,34)/b13-10+/t17-,19?,21-,22?,24+,25?,27?/m1/s1/i1D3,3D2

InChI Key

YJFXBBHASHRDAP-ZUCJVGMNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N[C@@H]1CCC2[C@@H](C3[C@H](OC(=O)C3CC2C1)C)/C=C/C4=NC=C(C=C4)C5=CC=CC=C5F

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=C5F)C(OC3=O)C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Vorapaxar-d5 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar. The incorporation of five deuterium atoms into the ethyl carbamate moiety makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and methods for analytical characterization.

Overview of this compound

Vorapaxar is a potent, orally active antiplatelet agent that functions by inhibiting the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1][2][3] this compound, with a molecular weight of 497.61 g/mol and the chemical formula C₂₉H₂₈D₅FN₂O₄, serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Vorapaxar.[4] The five deuterium atoms are strategically placed on the ethyl group of the carbamate functional group.

Table 1: Physicochemical Properties of Vorapaxar and this compound

PropertyVorapaxarThis compound
Chemical Formula C₂₉H₃₃FN₂O₄C₂₉H₂₈D₅FN₂O₄
Monoisotopic Mass 492.24 g/mol [5]497.27 g/mol
Mass Transition (m/z) 493.2 → 447.2498.6 → 447.2

Proposed Synthesis of this compound

Synthesis of Key Intermediates

The synthesis of Vorapaxar originates from the natural product himbacine. A multi-step synthesis yields a key amine intermediate, which is the immediate precursor to the final product. The synthesis of this amine is a complex process and is detailed in several publications on Vorapaxar analogs.

Deuterium Labeling Step

The crucial step is the formation of the deuterated carbamate. This is accomplished by reacting the amine intermediate with deuterated ethyl chloroformate (ethyl-d5 chloroformate).

Experimental Protocol: Synthesis of this compound

  • Preparation of Deuterated Ethyl Chloroformate (C₂D₅OCOCl): Deuterated ethyl chloroformate can be synthesized by reacting deuterated ethanol (C₂D₅OH) with an excess of phosgene (COCl₂) at low temperatures (below 10°C). The reaction is typically carried out in a suitable aprotic solvent. The resulting deuterated ethyl chloroformate is then purified by distillation.

  • Carbamate Formation:

    • Dissolve the amine precursor of Vorapaxar in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a stoichiometric amount of deuterated ethyl chloroformate (prepared in the previous step) to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis_Workflow Amine Vorapaxar Amine Precursor Reaction Carbamate Formation Amine->Reaction d5_EtOCOCl Ethyl-d5 Chloroformate d5_EtOCOCl->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Diagram 1: Synthetic workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve the high purity required for its use as an internal standard.

Column Chromatography

Initial purification is typically performed using silica gel column chromatography.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Elution: Apply the adsorbed crude product to the top of the column and elute with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral High-Performance Liquid Chromatography (HPLC)

Since Vorapaxar is a chiral molecule, the final purification step to ensure enantiomeric purity often involves preparative chiral HPLC.

Experimental Protocol: Chiral HPLC Purification

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of Vorapaxar enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.

  • Separation: Dissolve the product from the column chromatography step in the mobile phase and inject it onto the chiral HPLC system.

  • Fraction Collection: Collect the peak corresponding to the desired enantiomer of this compound.

  • Solvent Removal: Remove the mobile phase solvents under reduced pressure to yield the highly purified enantiomerically pure this compound.

Recrystallization

Recrystallization can be employed as a final purification step to obtain a crystalline solid with high purity.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification_Workflow Crude Crude this compound ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom SemiPure Semi-pure Product ColumnChrom->SemiPure ChiralHPLC Preparative Chiral HPLC SemiPure->ChiralHPLC EnantioPure Enantiomerically Pure This compound ChiralHPLC->EnantioPure Recrystallization Recrystallization EnantioPure->Recrystallization FinalProduct Highly Pure Crystalline This compound Recrystallization->FinalProduct

Diagram 2: Purification workflow for this compound.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeExpected Results
¹H NMR Structural confirmation and determination of deuterium incorporation.Absence or significant reduction of signals corresponding to the ethyl group protons. The rest of the spectrum should be consistent with the Vorapaxar structure.
¹³C NMR Structural confirmation.The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to C-D coupling.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of this compound (m/z ~498.6 for [M+H]⁺). The isotopic distribution will confirm the presence of five deuterium atoms.
Chiral HPLC Determination of enantiomeric purity.A single peak corresponding to the desired enantiomer, indicating high enantiomeric excess (>99%).
Elemental Analysis Confirmation of elemental composition.The percentage of C, H, N, and F should be within acceptable limits of the theoretical values for C₂₉H₂₈D₅FN₂O₄.

Conclusion

The synthesis and purification of this compound for research use require a multi-step process involving the synthesis of a deuterated reagent, a key carbamate formation reaction, and a rigorous purification cascade. The protocols outlined in this guide provide a robust framework for obtaining high-purity, enantiomerically pure this compound suitable for use as an internal standard in demanding bioanalytical applications. Careful execution of each step and thorough analytical characterization are paramount to ensure the quality and reliability of the final product.

References

characterization of Vorapaxar-d5 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Vorapaxar-d5

Introduction

This compound is the deuterated analog of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2] As an antiplatelet agent, Vorapaxar is utilized to mitigate thrombotic cardiovascular events in individuals with a history of myocardial infarction or peripheral arterial disease.[3][4] The incorporation of five deuterium atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound and its non-deuterated counterpart, Vorapaxar, are summarized below. Deuteration can influence the pharmacokinetic profile of a drug, a key consideration in its development and analysis.

PropertyThis compoundVorapaxar
Molecular Formula C₂₉H₂₈D₅FN₂O₄C₂₉H₃₃FN₂O₄
Molecular Weight 497.61 g/mol 492.58 g/mol
Synonyms SCH 530348-d5SCH 530348
Appearance Not specifiedCrystalline solid
CAS Number (Unlabeled) 618385-01-6618385-01-6

Mechanism of Action

Vorapaxar functions as a reversible, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on human platelets. Thrombin, a potent platelet activator, normally cleaves the N-terminal domain of PAR-1, exposing a new "tethered ligand" that auto-activates the receptor. This activation triggers a signaling cascade leading to platelet aggregation and thrombosis.

Vorapaxar binds to the PAR-1 receptor, preventing its activation by thrombin and thrombin receptor agonist peptide (TRAP). Consequently, it inhibits thrombin-mediated platelet aggregation. An important characteristic of Vorapaxar is its specificity; it does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.

PAR-1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation Vorapaxar This compound Vorapaxar->PAR1 Inhibition G_Protein G-Protein Activation PAR1->G_Protein Signal Transduction PLC Phospholipase C (PLC) G_Protein->PLC Ca_Release Ca²⁺ Release PLC->Ca_Release Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

References

Vorapaxar-d5 mechanism of action as a PAR-1 antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Vorapaxar as a PAR-1 Antagonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorapaxar is a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively and reversibly binding to PAR-1, Vorapaxar inhibits thrombin-mediated platelet aggregation, a critical pathway in the pathophysiology of atherothrombotic diseases.[2][3] Its long effective half-life, however, renders it an effectively irreversible antagonist in a clinical setting.[4][5] This guide provides a detailed examination of the molecular mechanism of Vorapaxar, the intricacies of PAR-1 signaling, quantitative pharmacological data, and the key experimental protocols used to characterize its activity. The deuterated analogue, Vorapaxar-d5, is utilized as an internal standard in analytical assays; its mechanism of action is considered identical to that of Vorapaxar, as deuteration primarily modifies pharmacokinetic properties rather than pharmacodynamic interactions.

The PAR-1 Signaling Cascade

Thrombin is the most potent activator of platelets and exerts its primary effects through the activation of PAR-1, a G-protein coupled receptor (GPCR). Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by a unique proteolytic mechanism.

Activation Mechanism:

  • Thrombin Cleavage: Thrombin binds to the N-terminal exodomain of PAR-1 and cleaves it at the Arginine41-Serine42 bond.

  • Tethered Ligand Exposure: This cleavage unmasks a new N-terminal sequence, SFLLRN, which acts as a "tethered ligand".

  • Intramolecular Activation: The tethered ligand binds intramolecularly to the receptor's transmembrane core, inducing a conformational change.

  • G-Protein Coupling: This conformational change facilitates the coupling and activation of heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.

Downstream Signaling:

  • Gαq Pathway: Activation of Gαq stimulates Phospholipase Cβ (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to granule secretion and platelet aggregation.

  • Gα12/13 Pathway: This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade mediates cytoskeletal rearrangement, resulting in the platelet shape change essential for aggregation.

  • Gαi Pathway: Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.

PAR1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR1_inactive PAR-1 (Inactive) PAR1_active PAR-1 (Active) + Tethered Ligand PAR1_inactive->PAR1_active Exposes Tethered Ligand G_proteins Gαq, Gα12/13, Gαi PAR1_active->G_proteins Activates PLCb PLCβ G_proteins->PLCb Gαq RhoGEF RhoGEF G_proteins->RhoGEF Gα12/13 IP3_DAG IP3 + DAG PLCb->IP3_DAG Hydrolyzes PIP₂ RhoA RhoA Activation RhoGEF->RhoA Thrombin Thrombin Thrombin->PAR1_inactive Cleavage (Arg41-Ser42) Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP₃ PKC PKC Activation IP3_DAG->PKC DAG Granule_Secretion Granule Secretion Ca_release->Granule_Secretion PKC->Granule_Secretion Shape_Change Platelet Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation Granule_Secretion->Aggregation Shape_Change->Aggregation

Caption: The PAR-1 signaling pathway initiated by thrombin cleavage.

Vorapaxar's Mechanism of Antagonism

Vorapaxar is a synthetic analog of himbacine and functions as a selective, competitive PAR-1 inhibitor. It prevents platelet activation by physically blocking the receptor before the tethered ligand can bind and initiate downstream signaling.

Molecular Interaction:

  • Binding Site: High-resolution crystal structures reveal that Vorapaxar binds to an unusual, superficial pocket on PAR-1 that has minimal exposure to the aqueous solvent. This binding pocket is distinct from the deep pockets often seen in other GPCRs.

  • Competitive Inhibition: Vorapaxar occupies the binding site of the tethered ligand (SFLLRN). By doing so, it competitively prevents the intramolecular activation of the receptor even after thrombin has cleaved the N-terminus.

  • Reversibility and Half-Life: While the binding is chemically reversible, Vorapaxar has a very long effective half-life of 3-4 days and a terminal half-life of about 8 days. This prolonged receptor occupancy means that its antiplatelet effect persists for up to four weeks after discontinuation, making it effectively irreversible from a clinical standpoint.

  • Selectivity: Vorapaxar is highly selective for PAR-1 and does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP), collagen, or thromboxane mimetics.

Vorapaxar_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR1_cleaved Thrombin-Cleaved PAR-1 (Tethered Ligand Exposed) Receptor_Blocked PAR-1 Blocked by Vorapaxar G_proteins G-Proteins Receptor_Blocked->G_proteins Prevents Activation No_Signal No Downstream Signaling G_proteins->No_Signal Thrombin Thrombin Thrombin->PAR1_cleaved Cleaves Receptor Vorapaxar Vorapaxar Vorapaxar->PAR1_cleaved Binds Competitively Binding_Assay_Workflow A 1. Prepare Platelet Membranes (PAR-1) B 2. Add Membranes, Radioligand & Vorapaxar to 96-well Plate A->B C 3. Incubate to Reach Equilibrium B->C D 4. Vacuum Filtration to Separate Bound/Free Ligand C->D E 5. Wash Filters D->E F 6. Add Scintillant & Measure Radioactivity E->F G 7. Analyze Data to Calculate IC₅₀ and Kᵢ F->G Calcium_Assay_Workflow A 1. Culture PAR-1 Expressing Cells in 96-well Plate B 2. Load Cells with Calcium-sensitive Dye (Fluo-4) A->B C 3. Incubate Cells with Vorapaxar B->C D 4. Add PAR-1 Agonist (e.g., Thrombin) C->D E 5. Measure Fluorescence Change Over Time D->E F 6. Analyze Dose-Response Curve to Calculate IC₅₀ E->F Aggregometry_Workflow A 1. Prepare Platelet-Rich (PRP) & Platelet-Poor (PPP) Plasma B 2. Add PRP to Aggregometer Cuvette (37°C) A->B C 3. Incubate with Vorapaxar B->C D 4. Set Baseline (0%) and Blank (100%) Transmission C->D E 5. Add Agonist (TRAP) to Induce Aggregation D->E F 6. Record Change in Light Transmission E->F G 7. Calculate Percent Inhibition of Aggregation F->G

References

The Impact of Deuterium Substitution on PAR-1 Antagonist Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the strategic application of deuterium substitution to modulate the metabolic fate of Protease-Activated Receptor-1 (PAR-1) antagonists. While direct, publicly available pharmacokinetic data on a deuterated PAR-1 antagonist is limited, this guide will establish the core principles of deuterium's impact on drug metabolism, detail the PAR-1 signaling pathway, and present a comprehensive case study on a deuterated CRF1 antagonist. This case study will serve as a practical exemplar, complete with quantitative data and detailed experimental protocols, to illustrate the profound effects of deuterium substitution on metabolic stability.

Introduction: The Rationale for Deuterating PAR-1 Antagonists

Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor that plays a pivotal role in thrombosis. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet aggregation. Consequently, PAR-1 antagonists, such as Vorapaxar, have been developed as potent antiplatelet therapies for the prevention of thrombotic cardiovascular events.

A critical aspect of drug development is optimizing a molecule's pharmacokinetic profile, particularly its metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent dosing and potentially leading to the formation of toxic metabolites. One innovative strategy to enhance metabolic stability is selective deuterium substitution.

Deuterium (²H or D), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than its lighter counterpart, protium (¹H). This difference in bond strength can lead to a "Kinetic Isotope Effect" (KIE), where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond by metabolic enzymes like cytochrome P450 (CYP450), is significantly slowed when hydrogen is replaced by deuterium.[1][2] By strategically placing deuterium at known sites of metabolism on a PAR-1 antagonist, it is possible to attenuate its metabolic clearance, thereby improving its pharmacokinetic properties.[3][4]

The PAR-1 Signaling Pathway

Understanding the PAR-1 signaling pathway is crucial for appreciating the therapeutic target of PAR-1 antagonists. The activation of PAR-1 by thrombin is a unique proteolytic event.

PAR1_Signaling Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage of N-terminus PAR1_active PAR-1 (Active) Tethered Ligand Exposed PAR1_inactive->PAR1_active Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Shape Change & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Figure 1: PAR-1 Signaling Cascade in Platelets.

As depicted in Figure 1, thrombin cleaves the N-terminal domain of the PAR-1 receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor itself, inducing a conformational change that activates intracellular G-proteins, primarily Gαq and Gα12/13. Activation of these G-proteins initiates downstream signaling cascades, including the activation of phospholipase C (PLC) and RhoA, ultimately leading to an increase in intracellular calcium, protein kinase C (PKC) activation, and platelet aggregation. PAR-1 antagonists work by competitively binding to the receptor and preventing its activation by the tethered ligand.

Case Study: Deuterium Substitution of a CRF1 Antagonist

To illustrate the quantitative impact of deuterium substitution on drug metabolism, we will examine a detailed study on a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole (referred to as NVS-CRF38). In this study, the primary site of metabolism was identified as the O-methyl group, which undergoes O-demethylation. To mitigate this, a deuterated analog, [¹³CD₃] NVS-CRF38, was synthesized and its pharmacokinetic profile was compared to the parent compound.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies comparing NVS-CRF38 and its deuterated analog.

Table 1: In Vitro Metabolic Stability in Rat and Human Liver Microsomes

CompoundSpeciesIntrinsic Clearance (CLint) based on Substrate Depletion (μL/min/mg)Intrinsic Clearance (CLint) based on Metabolite Formation (μL/min/mg)Kinetic Isotope Effect (KH/KD) from Substrate DepletionKinetic Isotope Effect (KH/KD) from Metabolite Formation
NVS-CRF38Rat100 ± 1090 ± 82.17.5
[¹³CD₃] NVS-CRF38Rat48 ± 512 ± 2
NVS-CRF38Human45 ± 440 ± 32.06.7
[¹³CD₃] NVS-CRF38Human22 ± 36 ± 1

Data are presented as mean ± standard deviation.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterRouteNVS-CRF38[¹³CD₃] NVS-CRF38
Dose (mg/kg) IV11
CL (mL/min/kg) IV25 ± 318 ± 2
Vss (L/kg) IV2.1 ± 0.22.0 ± 0.3
t½ (h) IV1.2 ± 0.11.6 ± 0.2
AUC (ng·h/mL) IV670 ± 80930 ± 110
Dose (mg/kg) PO1010
Cmax (ng/mL) PO450 ± 60680 ± 90
Tmax (h) PO1.0 ± 0.51.5 ± 0.5
AUC (ng·h/mL) PO2100 ± 2503800 ± 420
F (%) PO3141

Data are presented as mean ± standard deviation. CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the curve; Cmax: Maximum concentration; Tmax: Time to maximum concentration; F: Bioavailability.

The in vitro data clearly demonstrate a significant kinetic isotope effect, with the deuterated compound showing a 2-fold decrease in clearance based on substrate depletion and a nearly 7-fold decrease based on the formation of the O-desmethyl metabolite. This translates to a marked improvement in the in vivo pharmacokinetic profile in rats, with the deuterated analog exhibiting lower clearance, a longer half-life, and a substantial increase in overall exposure (AUC) following both intravenous and oral administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the case study.

3.2.1. In Vitro Metabolic Stability Assay

  • System: Rat and human liver microsomes.

  • Incubation:

    • A solution containing liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4) was pre-warmed at 37°C for 5 minutes.

    • The metabolic reaction was initiated by the addition of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction was quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and the formation of the O-desmethyl metabolite.

  • Data Calculation:

    • The half-life (t½) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time.

    • Intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein per mL).

3.2.2. In Vivo Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV): A single dose (1 mg/kg) was administered via the tail vein as a solution in a suitable vehicle (e.g., 20% Solutol HS 15 in water).

    • Oral (PO): A single dose (10 mg/kg) was administered by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma samples were prepared for analysis by protein precipitation with acetonitrile containing an internal standard.

    • The concentrations of the parent drug and its deuterated analog were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (CL, Vss, t½, Cmax, Tmax, AUC) were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in this research, the following diagrams illustrate the experimental workflow and the logical relationship of how deuterium substitution impacts pharmacokinetics.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Microsomes Rat & Human Liver Microsomes Incubation Incubation with Test Compound & NADPH Microsomes->Incubation Sampling Time-point Sampling & Quenching Incubation->Sampling LCMS_vitro LC-MS/MS Analysis Sampling->LCMS_vitro CLint_Calc Calculate CLint & t½ LCMS_vitro->CLint_Calc Rats Sprague-Dawley Rats Dosing IV & Oral Dosing Rats->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection LCMS_vivo LC-MS/MS Analysis of Plasma Blood_Collection->LCMS_vivo PK_Analysis Pharmacokinetic Parameter Calculation LCMS_vivo->PK_Analysis

Figure 2: General Experimental Workflow for PK Studies.

Deuterium_Effect_Logic Deuterium_Sub Deuterium Substitution at Metabolic Hotspot Bond_Strength Increased C-D Bond Strength Deuterium_Sub->Bond_Strength KIE Kinetic Isotope Effect (KIE) Bond_Strength->KIE Metabolism_Rate Decreased Rate of Metabolic Cleavage (e.g., by CYP450) KIE->Metabolism_Rate CL_Reduced Reduced Intrinsic & Systemic Clearance Metabolism_Rate->CL_Reduced Bioavailability Potentially Increased Oral Bioavailability Metabolism_Rate->Bioavailability HalfLife_Increased Increased Half-Life (t½) CL_Reduced->HalfLife_Increased AUC_Increased Increased Overall Drug Exposure (AUC) CL_Reduced->AUC_Increased Bioavailability->AUC_Increased

Figure 3: Logical Flow of Deuterium's Impact on PK.

Conclusion

Deuterium substitution represents a powerful and validated strategy in medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. By leveraging the kinetic isotope effect, researchers can strategically slow down the rate of metabolic degradation at specific "soft spots" within a molecule. As demonstrated through the detailed case study, this approach can lead to significant improvements, including reduced clearance, extended half-life, and increased systemic exposure.

For the development of next-generation PAR-1 antagonists, identifying the primary sites of metabolism and applying selective deuteration could lead to drugs with more favorable dosing regimens and potentially improved safety profiles by reducing the formation of unwanted metabolites. The experimental protocols and data presented in this guide provide a robust framework for designing and evaluating deuterated compounds, offering a clear path to optimizing the therapeutic potential of this important class of antiplatelet agents.

References

Vorapaxar-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. This document outlines the typical data found in a Certificate of Analysis (CoA), details the experimental methodologies for purity assessment, and illustrates the compound's mechanism of action through a detailed signaling pathway diagram. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Vorapaxar in biological matrices.

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. While a batch-specific CoA is provided upon purchase, the following tables summarize the typical specifications and data for this stable isotope-labeled standard.

Table 1: General Information and Chemical Properties

ParameterSpecification
Chemical Name N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic Acid Ethyl Ester-d5 Sulfate
Synonyms SCH 530348-d5
Molecular Formula C₂₉H₂₈D₅FN₂O₄
Molecular Weight 497.61 g/mol
CAS Number Not available (for deuterated form)
Appearance Crystalline solid
Storage Conditions -20°C for long-term storage

Table 2: Purity and Analytical Data

ParameterMethodSpecification
Purity HPLC/UPLC≥98%
Isotopic Purity Mass Spectrometry≥99% Deuterium incorporation
Identity ¹H-NMR, Mass SpectrometryConforms to structure
Solubility -Soluble in DMSO (~30 mg/mL) and Dimethylformamide
UV/Vis Absorbance UV/Vis Spectroscopyλmax: 272, 306 nm

Purity Assessment: Experimental Protocols

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound and to detect the presence of any non-deuterated Vorapaxar or other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate buffer (pH 4.5)

  • This compound reference standard

  • Vorapaxar reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 60:40 v/v). The exact ratio may be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 272 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Objective: To confirm the identity and determine the isotopic purity of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation: Dilute the this compound sample in the initial mobile phase composition to a concentration suitable for MS detection (e.g., 100 ng/mL).

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • This compound transition: m/z 498.6 → [fragment ion]

      • Vorapaxar transition: m/z 493.6 → [fragment ion]

  • Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 498.6) to that of the non-deuterated parent ion (m/z 493.6).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Vorapaxar and a typical experimental workflow for its analysis.

Vorapaxar_Mechanism_of_Action Thrombin Thrombin PAR1 PAR-1 Receptor (on Platelet) Thrombin->PAR1 Binds & Cleaves Activation Receptor Activation PAR1->Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Antagonizes G_Protein G-Protein Signaling (Gq/G12/13) Activation->G_Protein PLC Phospholipase C Activation G_Protein->PLC Aggregation Platelet Aggregation PLC->Aggregation Leads to

Caption: Mechanism of Action of Vorapaxar as a PAR-1 Antagonist.

Purity_Assessment_Workflow Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS/MS Analysis Sample->LCMS Purity Chemical Purity ≥98% HPLC->Purity Isotopic Isotopic Purity ≥99% LCMS->Isotopic Identity Structural Confirmation LCMS->Identity CoA Certificate of Analysis Generation Purity->CoA Isotopic->CoA Identity->CoA

Caption: Experimental Workflow for this compound Purity Assessment.

Mechanism of Action

Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), a G-protein coupled receptor highly expressed on the surface of human platelets.[1][2] Thrombin, a key serine protease in the coagulation cascade, is the most potent activator of platelets and exerts its effects primarily through PAR-1.[2][3][4]

Thrombin binds to and cleaves the N-terminal domain of the PAR-1 receptor, which unmasks a new N-terminus that acts as a tethered ligand, leading to receptor activation. This activation initiates a downstream signaling cascade through G-proteins (primarily Gq and G12/13), activating phospholipase C and ultimately leading to an increase in intracellular calcium and platelet aggregation.

Vorapaxar acts as a competitive and reversible antagonist by binding to the PAR-1 receptor, thereby preventing thrombin from binding and cleaving it. This selective blockade of PAR-1 inhibits thrombin-induced platelet aggregation without affecting platelet aggregation induced by other agonists like ADP, collagen, or thromboxane A2. The deuteration in this compound does not alter this mechanism of action but provides a distinct mass signature for its use as an internal standard in analytical assays.

References

Navigating the Solubility and Stability of Vorapaxar-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. Understanding these fundamental physicochemical properties is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of preclinical and clinical studies. This document synthesizes available data on solubility in common laboratory solvents and behavior under various stress conditions, offering detailed experimental protocols and clear data visualization to support laboratory investigations.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively published. However, data for the non-deuterated form, Vorapaxar, serves as a valuable proxy due to the minor structural modification. The deuteration is not expected to significantly alter the molecule's polarity and, therefore, its solubility in organic solvents.

Qualitative and Quantitative Solubility of Vorapaxar

Vorapaxar is a crystalline solid that is sparingly soluble in aqueous buffers.[1] To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute with the aqueous buffer of choice.[1]

A summary of the available quantitative solubility data for Vorapaxar in various solvents is presented in Table 1.

Solvent SystemApproximate Solubility (mg/mL)Reference
DMSO~30[1]
Dimethylformamide (DMF)~30[1]
1:1 DMSO:PBS (pH 7.2)~0.5[1]

Table 1: Quantitative Solubility of Vorapaxar in Laboratory Solvents

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The Shake-Flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline for determining the solubility of this compound in various laboratory solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add known volume of solvent prep_compound->prep_solvent in a sealed vial agitate Agitate at constant temperature (e.g., 25°C) prep_solvent->agitate equilibrate Allow to equilibrate (e.g., 24-48 hours) agitate->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute analyze Analyze by a validated analytical method (e.g., HPLC-UV) dilute->analyze calculate Calculate concentration analyze->calculate G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound stock solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_stock->acid base Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (e.g., 105°C, solid state) prep_stock->thermal photo Photolytic Stress (e.g., UV light, solid state) prep_stock->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize dilute Dilute to appropriate concentration oxidation->dilute thermal->prep_stock dissolve after stress photo->prep_stock dissolve after stress neutralize->dilute analyze Analyze by stability-indicating method (e.g., UPLC-MS/MS) dilute->analyze quantify Quantify parent drug and degradation products analyze->quantify G cluster_pathway PAR-1 Signaling Pathway cluster_platelet Platelet thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 binds & activates g_protein G-protein activation par1->g_protein vorapaxar This compound vorapaxar->par1 blocks downstream Downstream Signaling g_protein->downstream aggregation Platelet Aggregation downstream->aggregation

References

The Metabolic Fate of Vorapaxar-d5 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro metabolic fate of Vorapaxar-d5, a deuterated stable isotope-labeled version of the protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar. By leveraging the principles of drug metabolism and the kinetic isotope effect, this document outlines the expected metabolic pathways, provides detailed experimental protocols for their investigation, and presents hypothetical quantitative data to guide research efforts.

Introduction to Vorapaxar and the Rationale for Deuteration

Vorapaxar is a potent, orally active antiplatelet agent that functions by reversibly inhibiting PAR-1, the primary receptor for thrombin on human platelets.[1][2] Thrombin is a key activator of platelets in arterial thrombosis, and by blocking its action, Vorapaxar reduces the risk of thrombotic cardiovascular events.[2]

The metabolism of Vorapaxar is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] Specifically, CYP3A4 and, to a lesser extent, CYP2J2 are responsible for its biotransformation into various metabolites. The two major metabolites are M19, formed through carbamate cleavage, and M20, a monohydroxylated derivative that is also pharmacologically active.

The use of deuterated compounds, such as this compound, is a common strategy in drug development to investigate and potentially improve a drug's pharmacokinetic profile. The substitution of hydrogen with its heavier isotope, deuterium, can slow down the rate of metabolic reactions at the site of deuteration due to the kinetic isotope effect. This can lead to a longer half-life, increased drug exposure, and potentially a more favorable side-effect profile by altering the formation of certain metabolites. This guide will explore the expected impact of deuteration on the in vitro metabolism of Vorapaxar.

In Vitro Metabolic Pathways of Vorapaxar and this compound

The primary metabolic pathways of Vorapaxar involve N-dealkylation and oxidation. The introduction of deuterium atoms in this compound is anticipated to influence the rate of these transformations. The following diagram illustrates the proposed metabolic pathways for both compounds.

G cluster_vorapaxar Vorapaxar Metabolism cluster_vorapaxar_d5 This compound Metabolism (Hypothesized) Vorapaxar Vorapaxar M19 M19 (Carbamate Cleavage) Vorapaxar->M19 CYP3A4 M20 M20 (Monohydroxylation) Vorapaxar->M20 CYP3A4, CYP2J2 Vorapaxar_d5 This compound M19_d5 M19-d5 (Carbamate Cleavage) Vorapaxar_d5->M19_d5 CYP3A4 (Slower Rate) M20_d5 M20-d5 (Monohydroxylation) Vorapaxar_d5->M20_d5 CYP3A4, CYP2J2

Figure 1: Proposed metabolic pathways of Vorapaxar and this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are designed to investigate the metabolic fate of this compound in human liver microsomes.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine the rate of metabolism of this compound and identify the resulting metabolites.

Materials:

  • This compound

  • Vorapaxar (for comparison)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Incubator/water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound and Vorapaxar in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add the substrate (this compound or Vorapaxar) to the incubation mixture at a final concentration of, for example, 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Cytochrome P450 Reaction Phenotyping

This protocol identifies the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2J2, and others)

  • Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole for CYP3A4)

  • Pooled HLMs

  • Other materials as listed in section 3.1

Procedure:

  • Recombinant Enzyme Screening: Incubate this compound with a panel of individual recombinant human CYP enzymes following the procedure in section 3.1.

  • Chemical Inhibition: Incubate this compound with pooled HLMs in the presence and absence of specific CYP inhibitors. Pre-incubate the HLMs and inhibitor for 10 minutes before adding the substrate.

  • Analyze the samples by LC-MS/MS to determine the rate of metabolite formation. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Analytical Methodology: LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer.

Typical LC Conditions:

  • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for Vorapaxar, this compound, and their expected metabolites. The mass transitions for Vorapaxar and this compound have been reported as m/z 591.4/447.2 and 498.6/447.2, respectively.

Experimental Workflow

The overall workflow for investigating the in vitro metabolism of this compound is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, Buffers, Substrates) pre_incubation Pre-incubate HLMs prep_reagents->pre_incubation add_substrate Add this compound pre_incubation->add_substrate start_reaction Initiate with NADPH add_substrate->start_reaction incubation Incubate at 37°C start_reaction->incubation time_points Collect Samples at Time Points incubation->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge quench->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Figure 2: Experimental workflow for in vitro metabolism studies.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative outcomes from the in vitro metabolism studies of Vorapaxar and this compound. These are hypothetical data based on the known metabolism of Vorapaxar and the anticipated kinetic isotope effect.

Table 1: Metabolic Stability of Vorapaxar and this compound in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Vorapaxar2527.7
This compound4017.3

Table 2: Formation of Major Metabolites in Human Liver Microsomes (at 30 minutes)

Parent CompoundMetabolitePeak Area Ratio (Metabolite/Internal Standard)
VorapaxarM191.25
M200.85
This compoundM19-d50.70
M20-d50.82

Table 3: CYP450 Reaction Phenotyping for this compound M19-d5 Formation

Condition% of Control M19-d5 Formation
Control (Pooled HLMs)100
+ Ketoconazole (CYP3A4 inhibitor)12
Recombinant CYP3A488
Recombinant CYP2J25
Other Recombinant CYPs< 2

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound. The provided experimental protocols and hypothetical data offer a solid foundation for researchers to design and execute their studies. The anticipated slower rate of metabolism for this compound, particularly in the formation of the M19-d5 metabolite, highlights the potential for deuterium substitution to favorably alter the pharmacokinetic properties of Vorapaxar. Further empirical studies are necessary to confirm these hypotheses and fully elucidate the metabolic profile of this deuterated compound.

References

Foundational Research on Deuterated PAR-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor-1 (PAR-1) is a well-validated target for antiplatelet therapy. The development of PAR-1 inhibitors has been a significant advancement in the management of thrombotic diseases. However, like many therapeutics, the utility of existing PAR-1 inhibitors can be limited by their pharmacokinetic and metabolic profiles. One emerging strategy to enhance the therapeutic potential of small molecule drugs is selective deuteration. This technical guide provides an in-depth overview of the foundational research and conceptual framework for the development of deuterated PAR-1 inhibitors. It covers the rationale for deuteration, proposed synthesis strategies, detailed experimental protocols for characterization, and a discussion of the potential improvements in pharmacokinetic and pharmacodynamic properties.

Introduction: The Rationale for Deuterating PAR-1 Inhibitors

Protease-activated receptor-1 (PAR-1) is a G-protein coupled receptor that is activated by thrombin and plays a crucial role in platelet aggregation.[1] Vorapaxar and atopaxar are examples of PAR-1 antagonists that have been developed to inhibit thrombin-mediated platelet activation.[2] While effective, the metabolism of these drugs, often mediated by cytochrome P450 (CYP) enzymes, can influence their efficacy and safety profiles.[3]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug development to improve the metabolic stability of pharmaceuticals.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in:

  • Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life, increased plasma exposure (AUC), and potentially a reduced dosing frequency.

  • Enhanced Safety: By reducing the formation of potentially reactive or toxic metabolites, deuteration can lead to an improved safety and tolerability profile.

  • Increased Efficacy: A more consistent and sustained plasma concentration of the active drug may lead to improved therapeutic efficacy.

The successful development and approval of deuterated drugs such as deutetrabenazine and deucravacitinib have validated this approach, demonstrating clinically meaningful benefits over their non-deuterated counterparts. Applying this strategy to PAR-1 inhibitors could lead to a new generation of antiplatelet agents with superior therapeutic properties.

Synthesis of Deuterated PAR-1 Inhibitors

While specific synthesis routes for deuterated PAR-1 inhibitors are not yet widely published, general strategies for the introduction of deuterium into organic molecules can be adapted. A common approach involves the use of deuterated reagents in the final steps of the synthesis to introduce deuterium at specific, metabolically vulnerable positions.

For a hypothetical deuterated analog of a PAR-1 inhibitor, let's call it "Deutero-PAR1-Inhibitor," the synthesis could involve the following conceptual steps, based on general deuteration techniques:

  • Identification of Metabolic Hotspots: The first step is to identify the primary sites of metabolism on the parent PAR-1 inhibitor molecule through in vitro metabolism studies with liver microsomes and subsequent metabolite identification by mass spectrometry.

  • Retrosynthetic Analysis: A retrosynthetic strategy is then devised to allow for the introduction of deuterium at the identified metabolic hotspots.

  • Deuteration of a Key Intermediate: A key intermediate in the synthesis of the PAR-1 inhibitor would be synthesized with deuterium incorporated at the desired positions. This can be achieved using various methods, such as:

    • Reduction with deuterated reagents: Using reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LAD) to introduce deuterium.

    • Catalytic deuteration: Employing deuterium gas (D2) with a metal catalyst.

    • Using deuterated building blocks: Starting the synthesis with commercially available deuterated starting materials.

  • Final Assembly: The deuterated intermediate is then carried through the remaining synthetic steps to yield the final deuterated PAR-1 inhibitor.

An illustrative workflow for the synthesis of a deuterated compound is presented below.

Start Identify Metabolic Hotspots Retro Retrosynthetic Analysis Start->Retro Deut_Intermediate Synthesis of Deuterated Intermediate Retro->Deut_Intermediate Final_Assembly Final Synthetic Steps Deut_Intermediate->Final_Assembly Purification Purification and Characterization Final_Assembly->Purification End Deuterated PAR-1 Inhibitor Purification->End

Caption: Generalized workflow for the synthesis of a deuterated PAR-1 inhibitor.

In Vitro and In Vivo Characterization: A Comparative Approach

A comprehensive preclinical evaluation would be necessary to compare the properties of a deuterated PAR-1 inhibitor to its non-deuterated parent compound. The following tables present hypothetical comparative data for "Deutero-PAR1-Inhibitor" versus its non-deuterated analog, "Proto-PAR1-Inhibitor."

In Vitro Potency and Selectivity

The in vitro potency and selectivity of the deuterated compound would be assessed to ensure that the modification does not negatively impact its primary pharmacological activity.

Table 1: Comparative In Vitro Potency of Proto-PAR1-Inhibitor and Deutero-PAR1-Inhibitor

ParameterProto-PAR1-InhibitorDeutero-PAR1-Inhibitor
PAR-1 Binding Affinity (Ki, nM) 1.51.4
PAR-1 Functional Inhibition (IC50, nM) 8.28.5
Selectivity vs. PAR-4 (fold) >1000>1000
In Vitro Metabolic Stability

Metabolic stability would be a key parameter to evaluate the success of the deuteration strategy.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

ParameterProto-PAR1-InhibitorDeutero-PAR1-Inhibitor
Half-life (t1/2, min) 3595
Intrinsic Clearance (CLint, µL/min/mg protein) 19.87.3
In Vivo Pharmacokinetics

In vivo pharmacokinetic studies in animal models would be conducted to assess the impact of deuteration on drug exposure and half-life.

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

ParameterProto-PAR1-InhibitorDeutero-PAR1-Inhibitor
Cmax (ng/mL) 450620
Tmax (h) 1.01.5
AUC (0-24h) (ng·h/mL) 28005900
Terminal Half-life (t1/2, h) 4.59.8
Oral Bioavailability (%) 4075

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of deuterated PAR-1 inhibitors.

PAR-1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for the PAR-1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the PAR-1 receptor.

Materials:

  • Membrane preparations from cells expressing human PAR-1.

  • Radioligand (e.g., [3H]-Vorapaxar).

  • Test compounds (deuterated and non-deuterated PAR-1 inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reagents Incubate Incubate Membrane, Radioligand & Test Compound Start->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a PAR-1 radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PAR-1 inhibitor to block the increase in intracellular calcium induced by a PAR-1 agonist.

Objective: To determine the functional inhibitory potency (IC50) of the test compound.

Materials:

  • Cells stably expressing human PAR-1 (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • PAR-1 agonist (e.g., thrombin or SFLLRN peptide).

  • Test compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the PAR-1 expressing cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Measure the baseline fluorescence.

  • Add the PAR-1 agonist and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the response.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of the PAR-1 inhibitor to prevent platelet aggregation induced by a PAR-1 agonist.

Objective: To evaluate the antiplatelet activity of the test compound.

Materials:

  • Freshly drawn human blood from healthy volunteers.

  • Anticoagulant (e.g., citrate).

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • PAR-1 agonist (e.g., thrombin or TRAP-6).

  • Test compounds.

  • Platelet aggregometer.

Procedure:

  • Prepare PRP from whole blood.

  • Pre-incubate the PRP with various concentrations of the test compound in the aggregometer cuvette.

  • Add the PAR-1 agonist to induce platelet aggregation.

  • Monitor the change in light transmission through the PRP as a measure of aggregation.

  • Determine the concentration of the test compound that inhibits platelet aggregation by 50% (IC50).

PAR-1 Signaling Pathway

Understanding the PAR-1 signaling pathway is crucial for interpreting the effects of PAR-1 inhibitors. Upon activation by thrombin, PAR-1 couples to multiple G-proteins, primarily Gαq/11 and Gα12/13, initiating downstream signaling cascades that lead to platelet activation and other cellular responses.

cluster_receptor Cell Membrane cluster_gproteins G-Proteins cluster_downstream Downstream Effectors Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activation Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation RhoA->Platelet_Activation

Caption: Simplified PAR-1 signaling pathway leading to platelet activation.

Conclusion

The selective deuteration of PAR-1 inhibitors represents a promising strategy for developing next-generation antiplatelet therapies. By leveraging the kinetic isotope effect, it is conceptually feasible to design molecules with improved metabolic stability, leading to enhanced pharmacokinetic profiles and potentially a better safety and efficacy profile. The in-depth technical guide provided here outlines the rationale, synthetic considerations, and detailed experimental protocols necessary for the foundational research and development of deuterated PAR-1 inhibitors. Further research in this area is warranted to translate the theoretical benefits of deuteration into clinically superior antiplatelet agents.

References

Navigating PAR-1 Antagonism: A Technical Guide to Vorapaxar-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vorapaxar-d5, a deuterated analog of the potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist, Vorapaxar. This document furnishes researchers with critical information on sourcing research-grade this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action through the PAR-1 signaling pathway.

Core Topic: this compound

This compound is a stable isotope-labeled version of Vorapaxar, an antiplatelet agent that functions as a competitive and reversible antagonist of the PAR-1 receptor, also known as the thrombin receptor. The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound from its non-labeled counterpart using mass spectrometry.

Supplier Information for Research Quantities

Sourcing high-purity this compound is crucial for reliable and reproducible research outcomes. The following table summarizes key information from prominent suppliers offering this compound in research quantities.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedChemExpress This compoundHY-10119S>98%1mg, 5mg, 10mg
Pharmaffiliates This compound SulfatePA STI 087350Not specifiedInquire for details
VIVAN Life Sciences Vorapaxar D5VLDL-01964Not specifiedInquire for details
Cayman Chemical Vorapaxar23119≥98%1mg, 5mg, 10mg, 25mg
Selleck Chemicals VorapaxarS8067>99%5mg, 10mg, 50mg, 100mg

Note: The information provided is based on publicly available data and may be subject to change. Researchers are advised to verify details directly with the suppliers.

Mechanism of Action: The PAR-1 Signaling Pathway

Vorapaxar exerts its antiplatelet effect by inhibiting the activation of PAR-1 by thrombin. Thrombin, a key serine protease in the coagulation cascade, cleaves the N-terminal extracellular domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," which then binds to the receptor itself, initiating a conformational change and subsequent intracellular signaling. This signaling primarily occurs through G-protein coupling (Gq, G12/13, and Gi) leading to platelet activation, aggregation, and secretion. Vorapaxar competitively binds to the PAR-1 receptor, preventing thrombin from cleaving and activating it, thereby blocking downstream signaling.[1]

Below is a diagram illustrating the PAR-1 signaling pathway and the inhibitory action of Vorapaxar.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibition Gq Gq PAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

PAR-1 signaling pathway and Vorapaxar's point of inhibition.

Experimental Protocols

This section outlines key experimental methodologies for the in vitro and in vivo characterization of this compound.

In Vitro Platelet Aggregation Assay

This assay is fundamental to assessing the antiplatelet efficacy of Vorapaxar.

Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Use a light transmission aggregometer to measure platelet aggregation.

    • Pre-warm PRP samples to 37°C.

    • Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time.

    • Initiate platelet aggregation by adding a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP).

    • Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal platelet aggregation.

In Vitro Calcium Mobilization Assay

This assay measures the functional consequence of PAR-1 activation and its inhibition by Vorapaxar.

Objective: To quantify the inhibition of PAR-1 mediated intracellular calcium release by this compound.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line expressing PAR-1 (e.g., human platelets, endothelial cells, or a recombinant cell line) in appropriate media.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Incubate the cells with various concentrations of this compound or a vehicle control.

    • Stimulate the cells with a PAR-1 agonist (e.g., thrombin or TRAP).

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the peak fluorescence intensity for each condition.

    • Calculate the percentage of inhibition of the calcium response by this compound at each concentration.

    • Determine the IC50 value for the inhibition of calcium mobilization.

The following diagram outlines the general workflow for a cell-based functional assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture PAR-1 Expressing Cells Dye_Loading 2. Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate with this compound Dye_Loading->Compound_Incubation Agonist_Stimulation 4. Stimulate with PAR-1 Agonist Compound_Incubation->Agonist_Stimulation Measurement 5. Measure Fluorescence Agonist_Stimulation->Measurement Data_Analysis 6. Calculate Inhibition & IC50 Measurement->Data_Analysis

Workflow for a cell-based functional assay of this compound.
In Vivo Pharmacokinetic Analysis using LC-MS/MS

The deuterated nature of this compound makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Objective: To accurately quantify the concentration of Vorapaxar in biological samples (e.g., plasma, tissue homogenates).

Methodology:

  • Sample Preparation:

    • Collect biological samples at various time points after administration of Vorapaxar.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

    • Spike the samples with a known concentration of this compound as an internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and water with formic acid).

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Vorapaxar and this compound.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of Vorapaxar to this compound against the concentration of Vorapaxar standards.

    • Use the standard curve to determine the concentration of Vorapaxar in the unknown samples.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

This technical guide provides a foundational resource for researchers working with this compound. By understanding its mechanism, sourcing, and appropriate experimental application, scientists can effectively utilize this valuable tool to advance our knowledge of PAR-1 biology and its role in health and disease.

References

Methodological & Application

Quantitative Analysis of Vorapaxar in Human Plasma using Vorapaxar-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Vorapaxar in human plasma using its deuterated internal standard, Vorapaxar-d5. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Vorapaxar.

Introduction

Vorapaxar is a selective and competitive antagonist of the protease-activated receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation.[1][2] It is used as an antiplatelet agent to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[3] Accurate and reliable quantification of Vorapaxar in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.

This application note describes a robust and sensitive LC-MS/MS method for the determination of Vorapaxar in human plasma. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Signaling Pathway of Vorapaxar

Vorapaxar exerts its antiplatelet effect by inhibiting the signaling cascade initiated by the activation of PAR-1 by thrombin. Thrombin cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent G-protein coupling (Gαq, Gα12/13, and Gαi). This activation triggers a series of downstream events, including platelet aggregation and granule release. Vorapaxar, by binding to the PAR-1 receptor, prevents this activation and blocks the downstream signaling pathways.

Vorapaxar_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling PAR1 PAR-1 Receptor G_Protein G-Protein Activation (Gαq, Gα12/13, Gαi) PAR1->G_Protein Coupling Thrombin Thrombin Thrombin->PAR1 Cleavage & Activation Vorapaxar Vorapaxar Vorapaxar->PAR1 Antagonism Downstream Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Downstream Platelet_Activation Platelet Aggregation & Granule Release Downstream->Platelet_Activation

Figure 1. Simplified signaling pathway of PAR-1 and the inhibitory action of Vorapaxar.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the analysis of Vorapaxar in human plasma.

Table 1: Linearity and Range

ParameterValue
Calibration Curve Range1.00 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Regression ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.00≤ 5.0≤ 5.0± 15.0
LQC3.00≤ 4.5≤ 4.8± 10.0
MQC500≤ 3.0≤ 3.5± 8.0
HQC800≤ 2.5≤ 3.3± 7.5
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Vorapaxar85.298.5
This compound86.199.1

Experimental Protocols

Materials and Reagents
  • Vorapaxar reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vorapaxar and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Vorapaxar stock solution with a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for standards, quality controls, and unknown samples.

  • Add 50 µL of human plasma to each tube.

  • Spike 10 µL of the appropriate Vorapaxar working solution to the calibration standards and quality controls. For unknown samples, add 10 µL of 50:50 acetonitrile:water.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank plasma.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterSetting
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
1.5
2.5
2.6
3.5

Table 5: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions Analyte
Vorapaxar
This compound

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Vorapaxar in human plasma.

Vorapaxar_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike this compound (Internal Standard) Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Vorapaxar Calibrate->Quantify

References

Application Note: Quantitative Analysis of Vorapaxar in Human Plasma by LC-MS/MS using Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vorapaxar in human plasma. The method utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vorapaxar.

Introduction

Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), which inhibits thrombin-induced platelet aggregation.[1][2] It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[1] Monitoring the plasma concentration of Vorapaxar is crucial for optimizing dosage and ensuring therapeutic efficacy. This application note presents a complete LC-MS/MS workflow for the accurate and precise quantification of Vorapaxar in human plasma.

Experimental Workflow

The overall experimental workflow for the analysis of Vorapaxar in human plasma is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Vorapaxar Calibrate->Quantify

Figure 1: Overall experimental workflow for Vorapaxar analysis.

Materials and Methods

Reagents and Chemicals
  • Vorapaxar reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Standard and Internal Standard Stock Solutions

Prepare stock solutions of Vorapaxar and this compound in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C. Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water (1:1, v/v).

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of this compound working solution (internal standard).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: Waters ACQUITY UPLC™ or equivalent

  • Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm[3]

  • Mobile Phase A: 5mM Ammonium Formate Buffer (pH 4.0)[3]

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient: Isocratic with 40% Mobile Phase A and 60% Mobile Phase B

  • Run Time: 3.5 minutes

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

Quantitative Data Summary

The following table summarizes the mass spectrometric parameters for Vorapaxar and its internal standard, this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Vorapaxar591.4447.2200
This compound596.4452.2200

Note: The mass transition for this compound has been corrected based on the expected mass shift from the addition of five deuterium atoms to the Vorapaxar molecule. The previously reported precursor ion of 498.6 m/z is likely erroneous.

Logical Relationship of Key Method Steps

The development of this LC-MS/MS method follows a logical progression of steps to ensure accurate and reliable quantification of Vorapaxar.

LogicalSteps cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application AnalyteSelection Analyte and IS Selection (Vorapaxar & this compound) SamplePrep Sample Preparation Optimization (Protein Precipitation) AnalyteSelection->SamplePrep ChromaDev Chromatography Development (C18, Isocratic) SamplePrep->ChromaDev MSDev MS/MS Parameter Optimization (MRM Transitions) ChromaDev->MSDev Linearity Linearity & Range MSDev->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Accuracy->Selectivity Stability Stability Selectivity->Stability SampleAnalysis Analysis of Unknown Samples Stability->SampleAnalysis DataReporting Data Reporting & Interpretation SampleAnalysis->DataReporting

Figure 2: Logical steps in LC-MS/MS method development.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Vorapaxar in human plasma. The use of a stable isotope-labeled internal standard and a straightforward sample preparation procedure ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies of Vorapaxar.

References

Application Note: Quantitative Analysis of Vorapaxar in Human Plasma using a Validated UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vorapaxar in human plasma. The assay utilizes Vorapaxar-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, and the chromatographic separation is achieved in a short run time, making it suitable for high-throughput analysis in clinical and pharmacological research. This method has been validated for its selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Introduction

Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1) and is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][2] Accurate quantification of Vorapaxar in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This UPLC-MS/MS method provides a reliable tool for researchers and scientists in these fields.

Experimental Protocols

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

UPLC Conditions
ParameterValue
Column ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase 5mM Ammonium Formate Buffer (pH 4.0):Methanol:Acetonitrile (40:30:30, v/v/v)
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Run Time Approximately 3.5 minutes
MS/MS Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions See Table 1
Collision Gas Argon
Source Temperature 150 °C
Desolvation Temp. 350 °C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vorapaxar495.2447.2
This compound500.2*447.2

*Note on this compound MRM Transition: Several literature sources report a precursor ion of m/z 498.6 and a product ion of m/z 447.2 for this compound. However, a precursor ion with a lower mass than the product ion is not physically possible in collision-induced dissociation. This is likely a recurring typographical error. The molecular weight of Vorapaxar (free base) is 494.2 g/mol , and with the addition of five deuterium atoms, the molecular weight of this compound is approximately 499.2 g/mol . Therefore, the protonated molecule [M+H]+ would be approximately m/z 500.2. The proposed transition of 500.2 -> 447.2 is scientifically sound, assuming a common fragmentation pathway with the parent compound.

Quantitative Data Summary

The method was validated over a linear range of 1.00 to 1000 ng/mL for Vorapaxar in human plasma. The following tables summarize the validation results.

Table 2: Calibration Curve Parameters

ParameterValue
Linearity Range 1.00 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1.00 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.00≤ 1585 - 115≤ 1585 - 115
Low3.00≤ 1585 - 115≤ 1585 - 115
Medium100≤ 1585 - 115≤ 1585 - 115
High800≤ 1585 - 115≤ 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low3.00> 8585 - 115
High800> 8585 - 115

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Human Plasma is_add Add 25 µL this compound plasma->is_add ppt Add 300 µL Acetonitrile is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (ACQUITY UPLC BEH C18) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification

Figure 1. Experimental workflow for the UPLC-MS/MS quantification of Vorapaxar.
Vorapaxar Mechanism of Action

G Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Platelet Platelet PAR1->Platelet On Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Activation Platelet Activation & Aggregation Platelet->Activation

References

Application Notes and Protocols for the Preparation of Vorapaxar-d5 Stock Solutions in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), acting as a potent antiplatelet agent to reduce thrombotic cardiovascular events. In bioanalytical method development and validation for the quantification of Vorapaxar in biological matrices, a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise results. Vorapaxar-d5, a deuterated analog of Vorapaxar, is the preferred IS as it shares similar physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction and ionization in mass spectrometry, thus compensating for matrix effects and variability in the analytical process.

These application notes provide a detailed protocol for the preparation of this compound stock solutions, essential for the construction of calibration curves and quality control samples in bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • This compound (crystalline solid, ≥98% purity)

  • Vorapaxar (reference standard, crystalline solid, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ultrapure water

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Experimental Protocols

Preparation of this compound Primary Stock Solution (1 mg/mL)
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh a suitable amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

  • Transfer the weighed this compound to a clean, dry Class A volumetric flask (e.g., 1 mL).

  • Add a small volume of HPLC-grade Dimethyl sulfoxide (DMSO) to dissolve the solid. Based on the solubility of Vorapaxar, DMSO is a suitable solvent.[1]

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Once completely dissolved, bring the solution to the final volume with DMSO.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

Preparation of this compound Working Stock Solutions

Working stock solutions are prepared by diluting the primary stock solution to lower concentrations. The following is an example of preparing a 10 µg/mL working stock solution:

  • Transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 10 mL volumetric flask.

  • Dilute to the final volume with a 50:50 (v/v) mixture of acetonitrile and water. This solvent is often compatible with the initial mobile phase conditions of reversed-phase LC-MS/MS methods.

  • Mix thoroughly by vortexing.

  • Label the solution appropriately.

Further dilutions can be made serially to achieve the desired concentration for spiking into plasma samples.

Preparation of Calibration Curve and Quality Control (QC) Samples

Calibration curve (CC) and quality control (QC) samples are prepared by spiking a known amount of Vorapaxar standard solutions and a constant amount of the this compound internal standard working solution into a blank biological matrix (e.g., human plasma).

Storage and Stability

  • Primary Stock Solution (in DMSO): Store the 1 mg/mL this compound primary stock solution at -20°C in a tightly sealed container.[1] Based on stability data for the parent compound, the stock solution is expected to be stable for an extended period under these conditions.[1]

  • Working Stock Solutions (in Acetonitrile/Water): It is recommended to prepare fresh working solutions from the primary stock solution for each analytical run to ensure accuracy. If storage is necessary, store at 2-8°C and use within a short period. The stability of aqueous solutions of Vorapaxar is limited.[1]

  • Solutions in Biological Matrix: The stability of Vorapaxar in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C, as per regulatory guidelines.

Data Presentation

The following tables summarize representative quantitative data from a validated UPLC-MS/MS method for the determination of Vorapaxar in human plasma using this compound as an internal standard.

Table 1: UPLC-MS/MS Method Parameters

ParameterValue
Analytical ColumnPursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm[2]
Mobile Phase5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v)
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40°C
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Vorapaxar)m/z 591.4 → 447.2
MRM Transition (this compound)m/z 498.6 → 447.2

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range0.01 - 200.0 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.01 ng/mL
Intra-day Precision (%CV)
LLOQ QC≤ 15%
Low QC≤ 10%
Mid QC≤ 10%
High QC≤ 10%
Inter-day Precision (%CV)
LLOQ QC≤ 15%
Low QC≤ 10%
Mid QC≤ 10%
High QC≤ 10%
Accuracy (% Bias)
LLOQ QCWithin ±20%
Low QCWithin ±15%
Mid QCWithin ±15%
High QCWithin ±15%
Matrix Effect
Normalized to IS85% - 115%
Recovery
VorapaxarConsistent and reproducible
This compoundConsistent and reproducible

Visualizations

Stock_Solution_Preparation_Workflow Workflow for this compound Stock and Working Solution Preparation cluster_0 Primary Stock Solution Preparation cluster_1 Working Stock Solution Preparation cluster_2 Application weigh 1. Accurately weigh This compound solid dissolve 2. Dissolve in DMSO in a volumetric flask weigh->dissolve vortex_sonicate 3. Vortex and sonicate to ensure complete dissolution dissolve->vortex_sonicate final_volume 4. Bring to final volume with DMSO vortex_sonicate->final_volume label_stock 5. Label as 1 mg/mL Primary Stock Solution final_volume->label_stock dilute_primary 6. Dilute Primary Stock Solution with Acetonitrile/Water (50:50) label_stock->dilute_primary label_working 7. Label as Working Stock Solution (e.g., 10 µg/mL) dilute_primary->label_working spike 8. Spike into blank matrix for Calibration Curve and QC samples label_working->spike

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of Vorapaxar-d5 in Pharmacokinetic Studies of Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Vorapaxar-d5 as an internal standard in the quantitative analysis of Vorapaxar in biological matrices for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and precise results in bioanalytical methods, particularly for regulatory submissions.

Introduction

Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), which inhibits thrombin-induced platelet aggregation.[1][2] Understanding its pharmacokinetic profile is essential for determining appropriate dosing regimens and assessing its safety and efficacy. This compound, a deuterated analog of Vorapaxar, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties are nearly identical to Vorapaxar, ensuring it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects.

Mechanism of Action: PAR-1 Antagonism

Vorapaxar exerts its antiplatelet effect by inhibiting the binding of thrombin to PAR-1 on the surface of platelets. This action prevents the conformational change that leads to platelet activation and subsequent aggregation.[1][2]

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Signaling PAR1->G_Protein Initiates Vorapaxar Vorapaxar Vorapaxar->PAR1 Blocks Platelet_Activation Platelet Activation & Aggregation G_Protein->Platelet_Activation Leads to

Figure 1: Simplified signaling pathway of Vorapaxar's antagonism of the PAR-1 receptor.

Experimental Protocols

Bioanalytical Method for Vorapaxar Quantification using LC-MS/MS

This protocol outlines a validated method for the quantification of Vorapaxar in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

  • Vorapaxar reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

1.2. Instrumentation

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Sciex API 4000 or equivalent).

1.3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 50 µL of this compound internal standard working solution (e.g., 2 µg/mL in methanol).

  • Add 250 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 seconds and then centrifuge at 14,800 rpm for 2 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add this compound (IS) plasma->is ppt 3. Add Acetonitrile (Protein Precipitation) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

References

Application Notes and Protocols for MRM Analysis of Vorapaxar and Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of vorapaxar and its deuterated internal standard, vorapaxar-d5, using Multiple Reaction Monitoring (MRM) mass spectrometry. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

Vorapaxar is a selective antagonist of the protease-activated receptor-1 (PAR-1), the major thrombin receptor on human platelets.[1][2] It is used as an antiplatelet therapy to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[3][4][5] Accurate quantification of vorapaxar in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document outlines a sensitive and specific LC-MS/MS method for this purpose, utilizing this compound as an internal standard.

Signaling Pathway of Vorapaxar

Vorapaxar functions by competitively inhibiting the PAR-1 receptor. Thrombin, a key protease in the coagulation cascade, normally activates PAR-1 by cleaving its N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling through G-proteins (Gαq, Gα12/13, and Gαi). This signaling cascade ultimately leads to platelet aggregation. Vorapaxar binds to the PAR-1 receptor, preventing thrombin-mediated activation and subsequent platelet aggregation.

Vorapaxar_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits G_Protein G-Protein Coupling (Gαq, Gα12/13, Gαi) PAR1->G_Protein Conformational Change Signaling Downstream Signaling G_Protein->Signaling Platelet_Activation Platelet Aggregation Signaling->Platelet_Activation

Caption: Vorapaxar's mechanism of action via PAR-1 inhibition.

Quantitative Analysis by MRM

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying targeted compounds. It involves monitoring a specific precursor ion to product ion transition for each analyte.

Mass Transitions

The optimized mass transitions for vorapaxar and its deuterated internal standard are summarized below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vorapaxar591.4447.2
This compound498.6447.2

Experimental Protocols

The following protocols describe a validated method for the estimation of vorapaxar in biological matrices like human plasma.

Experimental Workflow

The overall workflow for the bioanalytical method involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

MRM_Workflow A Sample Collection (e.g., Human Plasma) B Addition of Internal Standard (this compound) A->B C Sample Preparation (Protein Precipitation) B->C D Centrifugation & Supernatant Collection C->D E LC-MS/MS Analysis (UPLC-ESI-MS/MS) D->E F Data Processing & Quantification E->F

Caption: General workflow for the MRM analysis of vorapaxar.

A. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

  • Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound) to achieve a final concentration appropriate for the calibration range.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Conditions

Chromatographic separation is performed using a UPLC system.

  • Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm.

  • Mobile Phase: An isocratic mixture of 5mM Ammonium Formate Buffer (pH 4.0), Methanol, and Acetonitrile in a ratio of 40:30:30 (v/v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Total Run Time: 3.5 minutes.

C. Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Vorapaxar: 591.4 → 447.2

    • This compound: 498.6 → 447.2

  • Ion Source Temperature: 475°C.

  • Dwell Time: 300 ms.

  • Collision Gas: Argon.

D. Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte (vorapaxar) to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of 1/x² is typically used. The concentration range can be established based on the expected sample concentrations, for example, from 0.01 to 200.0 ng/mL.

Conclusion

The described LC-MS/MS method using MRM provides a robust, sensitive, and specific protocol for the quantification of vorapaxar in biological samples. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note serves as a detailed guide for researchers in the fields of pharmacology and drug development to successfully implement this analytical method.

References

Application Notes and Protocols for the Use of Vorapaxar-d5 in In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar, in in vitro metabolism studies. The incorporation of deuterium atoms at specific positions in the Vorapaxar molecule can be a valuable tool to investigate its metabolic fate, identify primary sites of metabolism, and assess the kinetic isotope effect on its biotransformation.

Introduction to Vorapaxar and its Metabolism

Vorapaxar is an antiplatelet agent used to reduce the risk of thrombotic cardiovascular events. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role and CYP2J2 also contributing.[1][2][3][4] The metabolism of Vorapaxar leads to the formation of two major metabolites: M19 and M20. M20, a monohydroxylated metabolite, is the major circulating and pharmacologically active metabolite, while M19 is an inactive amine metabolite formed via carbamate cleavage and is the predominant metabolite excreted in feces.[4] Understanding the metabolic pathways of Vorapaxar is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.

The use of deuterated compounds like this compound in metabolism studies offers several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site, a phenomenon known as the kinetic isotope effect (KIE). By comparing the metabolism of Vorapaxar and this compound, researchers can pinpoint the primary sites of enzymatic attack and quantify the impact of deuteration on metabolic stability.

Key Applications of this compound in In Vitro Metabolism Studies

  • Metabolic Stability Assessment: To determine the rate of disappearance of this compound in the presence of liver microsomes or hepatocytes and compare it to the non-deuterated parent drug.

  • Metabolite Identification and Profiling: To identify and characterize the metabolites formed from this compound and compare the metabolite profile to that of Vorapaxar.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of this compound.

  • Kinetic Isotope Effect (KIE) Studies: To quantify the effect of deuterium substitution on the rate of metabolism.

Data Presentation

Table 1: In Vitro Metabolic Stability of Vorapaxar and this compound in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Vorapaxar3519.8
This compound5512.6

Note: The data presented in this table is representative and may vary depending on the experimental conditions.

Table 2: Metabolite Formation from Vorapaxar and this compound in Human Hepatocytes
CompoundMajor MetaboliteRelative Abundance (%)
VorapaxarM20 (monohydroxylated)65
M19 (amine)25
This compoundd5-M2050
d5-M1935

Note: The data presented in this table is representative and may vary depending on the experimental conditions.

Experimental Protocols

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound upon incubation with human liver microsomes.

Materials:

  • This compound

  • Vorapaxar (as a comparator)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled compound not related to Vorapaxar)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and Vorapaxar in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Add this compound or Vorapaxar to the microsome suspension to a final concentration of 1 µM.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).

Metabolite Identification of this compound in Human Hepatocytes

Objective: To identify the metabolites of this compound formed in a more complete in vitro system containing both Phase I and Phase II enzymes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Incubation:

    • Remove the plating medium and add fresh incubation medium containing this compound (e.g., 5 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 4, or 24 hours).

  • Sample Collection:

    • At the end of the incubation, collect the supernatant (medium).

    • Lyse the cells and collect the cell lysate.

  • Sample Preparation:

    • Combine the supernatant and cell lysate.

    • Precipitate proteins by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

    • Compare the metabolite profile with that of the non-deuterated Vorapaxar to observe any differences in metabolism due to deuteration.

Visualizations

Vorapaxar_Metabolism_Pathway Vorapaxar Vorapaxar M20 M20 (Active Metabolite) Monohydroxylation Vorapaxar->M20 CYP3A4, CYP2J2 M19 M19 (Inactive Metabolite) Carbamate Cleavage Vorapaxar->M19 CYP3A4 Excretion Fecal Excretion M19->Excretion

Caption: Metabolic pathway of Vorapaxar.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes Incubate Incubate Compound with HLM and NADPH at 37°C Prep_HLM->Incubate Prep_Compound Prepare this compound Stock Solution Prep_Compound->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Cold Acetonitrile Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

References

Application Note: High-Throughput Quantification of Vorapaxar and its Deuterated Internal Standard in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1), also known as the thrombin receptor. It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Given its potent antiplatelet activity, a sensitive, selective, and robust analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This application note provides a detailed protocol for the simultaneous determination of Vorapaxar and its deuterated internal standard, Vorapaxar-D5, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated according to the general principles outlined in the FDA's bioanalytical method validation guidelines.

Analytical Principle

The analytical method is based on the principle of protein precipitation for the extraction of Vorapaxar and its deuterated internal standard (IS), this compound, from human plasma. The separation of the analyte and the IS is achieved using reversed-phase UPLC, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

  • Analytes: Vorapaxar reference standard, this compound internal standard

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium formate (analytical grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant

  • Labware: 1.5 mL polypropylene tubes, 96-well plates, volumetric flasks, pipettes

Instrumentation

  • UPLC System: Waters ACQUITY UPLC® system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Analytical Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm or equivalent.[1]

  • Data System: Analyst® or MassLynx® software for data acquisition and processing.

Experimental Protocols

Preparation of Stock and Working Solutions

5.1.1 Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Vorapaxar and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up to the mark to obtain 1 mg/mL primary stock solutions.

  • Store the stock solutions at 2-8 °C.

5.1.2 Working Solutions

  • Prepare separate working solutions of Vorapaxar for calibration standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate volumes of the Vorapaxar working solutions into drug-free human plasma to prepare a series of calibration standards. A suggested concentration range is 0.01-200.0 ng/mL.[1]

  • Prepare QC samples in a similar manner at four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.01 ng/mL)

    • LQC: Low Quality Control (e.g., 0.03 ng/mL)

    • MQC: Medium Quality Control (e.g., 100 ng/mL)

    • HQC: High Quality Control (e.g., 150 ng/mL)

  • Aliquoted calibration standards and QC samples can be stored at -80 °C until analysis.

Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • To 100 µL of plasma in each tube, add 20 µL of the this compound working solution (Internal Standard) and vortex briefly. For the blank sample, add 20 µL of the diluent instead.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analytical Method

The following table summarizes the optimized instrumental parameters for the analysis of Vorapaxar and this compound.

ParameterCondition
UPLC Conditions
ColumnPursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm[1]
Mobile Phase5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, v/v/v)[1]
Flow Rate0.2 mL/min[1]
Injection Volume10 µL
Column Temperature40 °C
Run Time3.5 min
Mass Spectrometer Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsVorapaxar: m/z 591.4 → 447.2This compound: m/z 498.6 → 447.2
Dwell Time200 ms
Source Temperature500 °C
IonSpray Voltage5500 V
Curtain Gas20 psi
Collision Gas8 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi
Declustering Potential (DP)60 V
Entrance Potential (EP)10 V
Collision Energy (CE)35 V
Collision Cell Exit Potential (CXP)12 V

Method Validation Summary

The analytical method was validated in accordance with FDA guidelines. The key validation parameters are summarized in the tables below.

Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Vorapaxar0.01 - 200.0> 0.999
[Source: International Journal of Pharmaceutical Sciences and Research, 2020]
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.01≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
LQC0.03≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
MQC100.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
HQC150.0≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar precision and accuracy were not available in the searched literature.
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC0.03> 85.085.0 - 115.0
HQC150.0> 85.085.0 - 115.0
Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar recovery and matrix effect were not available in the searched literature.
Stability
Stability TestConditionsStability (%)
Freeze-Thaw Stability (3 cycles)-80 °C to Room Temperature85.0 - 115.0
Short-Term Stability (Bench-top)Room Temperature for 6 hours85.0 - 115.0
Long-Term Stability-80 °C for 30 days85.0 - 115.0
Post-Preparative StabilityAutosampler at 10 °C for 24 hours85.0 - 115.0
Acceptance criteria based on FDA guidelines. Specific data for Vorapaxar stability were not available in the searched literature.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 20 µL) Sample->Add_IS Precipitate Add Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the UPLC-MS/MS analysis of Vorapaxar.

G cluster_pathway Vorapaxar Mechanism of Action Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 binds & cleaves G_Protein G-Protein Activation (Gq, G12/13) PAR1->G_Protein activates Block Inhibition Vorapaxar Vorapaxar Vorapaxar->PAR1 competitively binds to Signaling Downstream Signaling Cascades (e.g., PLC, RhoA activation) G_Protein->Signaling Platelet_Activation Platelet Activation & Aggregation Signaling->Platelet_Activation Block->G_Protein X

Caption: Signaling pathway of Vorapaxar's antagonism of the PAR-1 receptor.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Vorapaxar and its deuterated internal standard in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This validated method can be effectively applied to pharmacokinetic and bioequivalence studies of Vorapaxar.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for Vorapaxar-d5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Vorapaxar and its deuterated internal standard, Vorapaxar-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Vorapaxar quantification?

A1: this compound is a stable isotope-labeled (SIL) version of Vorapaxar. It is considered the gold standard for an internal standard in mass spectrometry because its chemical and physical properties are nearly identical to the unlabeled analyte. This similarity ensures that this compound behaves almost identically to Vorapaxar during sample preparation, chromatographic separation, and ionization. Consequently, it can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Vorapaxar and this compound?

A2: Based on published literature, the commonly cited MRM transitions for Vorapaxar and its deuterated internal standard, this compound, are detailed in the table below. It is important to note that some sources present counterintuitive precursor ion masses, where the deuterated standard has a lower m/z than the unlabeled analyte. This is addressed in the troubleshooting section.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Vorapaxar591.4447.2Positive
This compound498.6447.2Positive

Note: These values are based on published data and should be empirically verified on your specific instrument.

Q3: What are the general starting conditions for liquid chromatography?

A3: A reverse-phase ultra-performance liquid chromatography (UPLC) system is typically employed for the analysis of Vorapaxar. Below are recommended starting conditions that can be further optimized.

ParameterRecommended Starting Condition
Column ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Pursuit XRs-100Å, C18 (4.6 x 50 mm, 10 µm)
Mobile Phase A 5mM Ammonium Formate Buffer (pH 4.0) in Water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B (e.g., 40:30:30 ratio of Buffer:Methanol:Acetonitrile)[1]
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Q4: What is the mechanism of action of Vorapaxar?

A4: Vorapaxar is a selective, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets.[2] By binding to PAR-1, Vorapaxar prevents thrombin from cleaving and activating the receptor. This, in turn, inhibits thrombin-induced platelet aggregation and subsequent signaling cascades that lead to thrombus formation.[2]

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation A Prepare a ~100 ng/mL solution of This compound in initial mobile phase B Infuse the solution directly into the mass spectrometer (e.g., via T-junction) A->B C Set MS to monitor the precursor ion (m/z 498.6) in full scan or SIM mode B->C D Optimize Capillary Voltage C->D E Optimize Source Temperature D->E Vary parameter while monitoring signal intensity F Optimize Gas Flows (Nebulizer & Drying Gas) E->F Vary parameter while monitoring signal intensity G Iterate optimization steps D-F to find the global maximum signal F->G H Proceed to Collision Energy Optimization G->H

References

addressing matrix effects with Vorapaxar-d5 internal standard in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Addressing Matrix Effects with Vorapaxar-d5 Internal Standard

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in the bioanalysis of Vorapaxar. The focus is on identifying, quantifying, and mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in the bioanalysis of Vorapaxar?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative method.[4][5] In the bioanalysis of a potent drug like Vorapaxar, an antiplatelet agent, accurate quantification is critical for pharmacokinetic and toxicokinetic studies. Therefore, assessing and controlling matrix effects is a regulatory requirement to ensure data reliability.

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help address matrix effects?

A2: A SIL-IS like this compound is considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to Vorapaxar, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, significantly improving the accuracy and precision of the quantification.

Q3: Can this compound perfectly compensate for matrix effects in all situations?

A3: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the SIL-IS. If the matrix effect is highly variable and occurs precisely where one compound elutes but not the other, the analyte-to-internal standard ratio can be altered, leading to inaccurate results. It is crucial to verify the co-elution and demonstrate that the internal standard adequately tracks the analyte's behavior across different matrix lots.

Q4: What are the regulatory expectations for evaluating matrix effects?

A4: Regulatory bodies like the FDA require that matrix effects be evaluated during bioanalytical method validation. The assessment should demonstrate that the method is free from significant matrix effects that could impact the data's integrity. This typically involves analyzing samples from at least six different individual sources of the biological matrix. The precision of quality control (QC) samples prepared in these different matrix lots should not be greater than 15%, with accuracy within ±15% of the nominal concentration.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: High variability or poor accuracy observed in QC samples from different plasma lots.

This issue strongly suggests a significant and variable matrix effect that is not being fully compensated for by the this compound internal standard.

Troubleshooting Workflow

start High variability in QC samples from different plasma lots check_coelution Step 1: Verify Analyte/IS Co-elution (Overlay chromatograms) start->check_coelution improve_chroma Action A: Optimize Chromatography (Gradient, column, mobile phase) check_coelution->improve_chroma Poor co-elution assess_me Step 2: Quantify Matrix Factor (MF) (Post-extraction addition) check_coelution->assess_me Co-elution confirmed improve_chroma->check_coelution improve_cleanup Action B: Enhance Sample Cleanup (Switch to SPE or LLE) improve_cleanup->assess_me mf_high Is MF > 1.15 or < 0.85 and variable? assess_me->mf_high mf_high->improve_cleanup Yes revalidate Step 3: Re-validate Method with improvements mf_high->revalidate No end Problem Resolved revalidate->end

Caption: Troubleshooting workflow for variable QC results.

Problem 2: The response (peak area) of the this compound internal standard is inconsistent across a batch.

While the analyte/IS ratio is the basis for quantification, a highly variable IS response can indicate underlying issues with the method's robustness.

Logical Relationship Diagram

root Inconsistent IS Response cat1 Sample Preparation Issues root->cat1 cat2 LC-MS System Issues root->cat2 cat3 Matrix-Specific Issues root->cat3 prep1 Inconsistent extraction recovery cat1->prep1 prep2 Pipetting errors cat1->prep2 prep3 Evaporation inconsistency cat1->prep3 lcms1 Injector variability cat2->lcms1 lcms2 Fluctuating source conditions (e.g., temperature, gas flow) cat2->lcms2 lcms3 Detector sensitivity drift cat2->lcms3 matrix1 Severe, non-uniform ion suppression (e.g., phospholipids) cat3->matrix1 matrix2 Presence of concomitant medications in specific samples cat3->matrix2

Caption: Potential causes for inconsistent internal standard response.

Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Factor (MF)

This experiment quantifies the extent of ion suppression or enhancement.

Objective: To determine the matrix factor by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Methodology:

  • Prepare Blank Matrix Extract: Process blank biological samples (e.g., plasma from at least 6 sources) using the validated sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • Prepare Neat Solution (Set A): Spike Vorapaxar and this compound into the final reconstitution solvent at a known concentration (e.g., a low and high QC level).

  • Prepare Post-Extraction Spike (Set B): Take the blank matrix extract from step 1 and spike it with Vorapaxar and this compound to the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)

Data Presentation: Representative Matrix Factor Assessment

Matrix Lot IDAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
Lot 178,50081,2000.790.810.97
Lot 265,10068,9000.650.690.94
Lot 389,90092,3000.900.920.98
Lot 472,30074,0000.720.740.98
Lot 559,80061,1000.600.610.98
Lot 685,40086,9000.850.870.98
Mean 75,167 77,400 0.75 0.77 0.97
%CV 16.1% 15.8% 16.0% 15.9% 1.6%
Based on a mean neat solution area (Set A) of 100,000 for the analyte and 100,000 for the IS.

Interpretation: The table demonstrates significant ion suppression (Analyte MF ≈ 0.75). However, the %CV of the IS-Normalized MF is very low (1.6%), indicating that this compound effectively compensates for the variability in suppression across different plasma lots.

Protocol: Bioanalytical Method for Vorapaxar in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.

Experimental Workflow Diagram

sample 1. Plasma Sample (50 µL) add_is 2. Add IS (this compound, 10 µL) sample->add_is ppt 3. Protein Precipitation (Acetonitrile, 200 µL) add_is->ppt vortex 4. Vortex & Centrifuge ppt->vortex transfer 5. Transfer Supernatant vortex->transfer inject 6. Inject into LC-MS/MS System transfer->inject

Caption: Sample preparation workflow using protein precipitation.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vorapaxar: [Precursor ion > Product ion] (To be determined)
This compound: [Precursor ion > Product ion] (To be determined)
Source Temp. 550 °C
IonSpray Voltage 5500 V
Gas Settings Optimized for the specific instrument (Curtain, Nebulizer, Collision)

References

preventing isotopic exchange of deuterium in Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vorapaxar-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of deuterium in this compound and to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a stable, non-radioactive, isotopically labeled version of Vorapaxar, an antiplatelet agent that acts as a protease-activated receptor-1 (PAR-1) antagonist.[1][2] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium. Its primary application in a research setting is as an internal standard for quantitative bioanalysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] Using a deuterated standard helps to correct for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Vorapaxar in biological matrices.[5]

Q2: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange, also known as H/D or D-H exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from water, solvents, or acidic/basic functional groups). This process can lead to a loss of isotopic purity in this compound, which can compromise its use as an internal standard and affect the accuracy of quantitative results. The stability of the deuterium labels depends on their specific location within the this compound molecule. While the exact positions of the five deuterium atoms are not publicly specified in the search results, they are likely placed on carbon atoms that are not readily exchangeable under typical experimental conditions. However, exposure to certain conditions can still promote this exchange.

Q3: What are the primary factors that promote deuterium exchange?

The main factors that can induce deuterium exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the most common sources of hydrogen that can replace deuterium.

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.

  • Presence of Catalysts: Certain metal catalysts can facilitate deuterium exchange.

Troubleshooting Guide: Preventing Deuterium Loss

This guide addresses common scenarios where deuterium exchange might occur and provides solutions to minimize this issue.

Problem Potential Cause Recommended Solution
Loss of isotopic purity in prepared solutions. Use of protic solvents (e.g., water, methanol).Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) whenever possible. If a protic solvent is necessary, use the deuterated version (e.g., D₂O, CD₃OD).
Contamination of aprotic solvents with water.Use high-purity, anhydrous solvents. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use a desiccant.
Inconsistent results in bioanalytical assays. Deuterium exchange during sample preparation.Maintain a consistent and controlled pH during extraction and other sample preparation steps. Avoid strongly acidic or basic conditions.
Temperature fluctuations during sample handling.Keep samples and standards cool during preparation and analysis. Use a chilled autosampler if available.
Degradation of the standard over time. Improper storage conditions.Store this compound as a solid at -20°C or below in a desiccator. Protect from light and moisture.
Repeated freeze-thaw cycles of solutions.Aliquot stock solutions into single-use vials to avoid repeated warming and cooling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing stock and working solutions of this compound for use as an internal standard in LC-MS analysis.

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Using a calibrated pipette, add a precise volume of a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase used in the LC-MS method) to achieve the final working concentration.

  • Storage:

    • Store the stock solution in a tightly sealed vial at -20°C or below.

    • Prepare fresh working solutions daily or as stability data permits.

Protocol 2: Quantification of Vorapaxar in a Biological Matrix using this compound

This protocol provides a general workflow for the use of this compound as an internal standard for the quantification of Vorapaxar in a plasma sample.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and prepare a working solution of this compound in acetonitrile.

    • To 50 µL of the plasma sample in a microcentrifuge tube, add 100 µL of the this compound working solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional):

    • If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject a portion of the reconstituted sample onto the LC-MS/MS system.

    • The analyte (Vorapaxar) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both Vorapaxar and this compound.

    • Calculate the peak area ratio (Vorapaxar peak area / this compound peak area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Vorapaxar in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample mix Mix and Vortex plasma->mix is_solution This compound Working Solution is_solution->mix centrifuge Centrifuge mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Workflow for the quantification of Vorapaxar using this compound.

troubleshooting_logic start Isotopic Purity Loss Detected? check_solvent Check Solvent Type start->check_solvent Yes protic Protic Solvent Used? check_solvent->protic check_ph Evaluate pH of Solutions extreme_ph pH Extreme (Acidic/Basic)? check_ph->extreme_ph check_temp Assess Temperature Control high_temp High Temperatures Used? check_temp->high_temp protic->check_ph No use_aprotic Switch to Aprotic or Deuterated Solvent protic->use_aprotic Yes ok Issue Resolved use_aprotic->ok extreme_ph->check_temp No adjust_ph Adjust pH to Neutral or Slightly Acidic extreme_ph->adjust_ph Yes adjust_ph->ok cool_samples Implement Cooling Steps high_temp->cool_samples Yes high_temp->ok No cool_samples->ok

Caption: Troubleshooting logic for addressing deuterium exchange in this compound.

References

stability of Vorapaxar-d5 in different biological matrices during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Vorapaxar-d5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable results in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: While specific stability studies for this compound stock solutions are not extensively published, a study on the forced degradation of Vorapaxar and its deuterated internal standard, this compound, provides some insight. The study demonstrated that the stock solutions of both Vorapaxar and this compound were stable for at least 48 hours under both ambient and refrigerated conditions, with a percentage difference of less than 2%. For long-term storage, it is best practice to store stock solutions at -20°C or -80°C to minimize any potential degradation.

Q2: How stable is this compound in human plasma during storage?

A2: While specific quantitative data for this compound is not available, extensive stability testing has been conducted on the parent compound, Vorapaxar, in human plasma. Given that this compound is a stable isotope-labeled version, its stability is expected to be comparable. Quality control samples of Vorapaxar in human plasma were found to be stable for at least 467 days when stored at -20°C.

Q3: Can I subject plasma samples containing this compound to freeze-thaw cycles?

A3: Yes. Based on studies of the parent compound, Vorapaxar is stable in human plasma for up to three freeze-thaw cycles. To mitigate the potential for degradation, it is recommended to aliquot samples into single-use tubes to minimize the number of freeze-thaw cycles.

Q4: What is the bench-top stability of this compound in human plasma?

A4: The parent compound, Vorapaxar, has been shown to be stable in human plasma for at least 7 hours when stored at room temperature. This suggests that processed samples can be left on the bench-top or in an autosampler for a typical analytical run without significant degradation.

Q5: Is there any information on the stability of this compound in whole blood or urine?

A5: Currently, there is no specific published data on the stability of this compound in human whole blood or urine. In the absence of such data, it is crucial to follow best practices for sample handling. For whole blood, samples should be processed into plasma as soon as possible after collection. For urine, samples should be stored at low temperatures (e.g., -20°C or -80°C) immediately after collection to prevent potential degradation. It is highly recommended to perform your own stability assessments for these matrices as part of your bioanalytical method validation.

Troubleshooting Guide: this compound Internal Standard Variability

Variability in the internal standard (IS) response can compromise the accuracy and precision of your bioanalytical data. This guide addresses common issues encountered with this compound as an internal standard.

Issue: Inconsistent this compound response across a batch.

  • Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency can lead to fluctuating IS responses.

    • Solution: Ensure consistent and thorough vortexing and centrifugation. Automate liquid handling steps where possible to improve precision.

  • Possible Cause 2: Matrix Effects. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.

    • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE).

  • Possible Cause 3: Deuterium Exchange. Although generally stable, deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially under certain pH and temperature conditions.

    • Solution: Evaluate the stability of this compound in the final extraction solvent and mobile phase. If exchange is suspected, consider adjusting the pH or using a different solvent system.

Issue: Poor chromatography of this compound.

  • Possible Cause 1: Suboptimal Chromatographic Conditions. The choice of column, mobile phase, and gradient can affect peak shape and retention.

    • Solution: Screen different C18 columns from various manufacturers. Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak for this compound.

  • Possible Cause 2: Column Contamination. Buildup of matrix components on the analytical column can lead to peak distortion.

    • Solution: Use a guard column and implement a robust column washing procedure between batches.

Quantitative Data Summary

The following tables summarize the known stability of Vorapaxar, which serves as a reliable surrogate for this compound, in various conditions.

Table 1: Stock Solution Stability of Vorapaxar and this compound

CompoundStorage ConditionDurationStability (% Difference)
VorapaxarAmbient Temperature48 hours-0.4865%
VorapaxarRefrigerated48 hours-0.4865%
This compoundAmbient Temperature48 hours+0.5501%
This compoundRefrigerated48 hours+0.4736%

Table 2: Stability of Vorapaxar in Human Plasma

Stability TestStorage ConditionDurationConclusion
Freeze-Thaw-20°C3 cyclesStable
Bench-TopRoom TemperatureAt least 7 hoursStable
Long-Term-20°CAt least 467 daysStable

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Vorapaxar and this compound

This protocol describes a validated method for the quantification of Vorapaxar using this compound as an internal standard.

  • Chromatographic System: UPLC system coupled with a tandem mass spectrometer.

  • Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm.

  • Mobile Phase: 5mM Ammonium Formate Buffer (pH 4.0): Methanol: Acetonitrile (40:30:30, % v/v).

  • Flow Rate: 0.2 ml/min.

  • Analysis Time: 3.5 min.

  • Mass Transitions:

    • Vorapaxar: m/z 591.4 → 447.2

    • This compound: m/z 498.6 → 447.2

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Collect_Blood Collect Whole Blood Process_Plasma Process to Plasma/ Urine within 1 hour Collect_Blood->Process_Plasma Store_Sample Store at -20°C or -80°C Process_Plasma->Store_Sample Thaw_Sample Thaw Sample Store_Sample->Thaw_Sample Spike_IS Spike with This compound Thaw_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Inject_Sample Inject into UPLC-MS/MS Transfer_Supernatant->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing

Caption: Bioanalytical workflow for the quantification of Vorapaxar using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Response cause1 Inconsistent Sample Prep start->cause1 cause2 Matrix Effects start->cause2 cause3 Deuterium Exchange start->cause3 solution1 Standardize/Automate Liquid Handling cause1->solution1 solution2 Optimize Chromatography & Sample Cleanup cause2->solution2 solution3 Evaluate Solvent Stability & Adjust pH cause3->solution3

Caption: Troubleshooting logic for inconsistent this compound internal standard response.

Technical Support Center: Managing Ion Suppression with Vorapaxar-d5 in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage ion suppression when analyzing plasma samples containing Vorapaxar-d5 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Vorapaxar in plasma?

A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Vorapaxar, caused by co-eluting compounds from the sample matrix.[1][2] In plasma samples, common culprits for ion suppression include phospholipids, salts, and proteins.[3][4] This phenomenon can lead to decreased analytical sensitivity, accuracy, and precision, ultimately compromising the reliability of quantitative results.

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in managing ion suppression?

A2: A stable isotope-labeled internal standard such as this compound is considered the gold standard in quantitative bioanalysis. Because it is chemically and structurally almost identical to the analyte (Vorapaxar), it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.

Q3: Can I still encounter issues with ion suppression even when using this compound?

A3: Yes, it is still possible to experience challenges related to ion suppression even with the use of a SIL-IS like this compound. Differential matrix effects can occur, especially if there is a slight chromatographic separation between Vorapaxar and this compound due to the deuterium isotope effect. If they do not co-elute perfectly, they can be affected differently by highly suppressive matrix components.

Q4: What are the most common sources of ion suppression in plasma samples?

A4: The primary sources of ion suppression in plasma samples are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).

  • Salts: Salts from the plasma matrix or buffers used in sample preparation can also lead to ion suppression, although they typically elute early in the chromatogram.

  • Proteins and Peptides: If not adequately removed during sample preparation, proteins can also contribute to ion suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Vorapaxar with this compound as an internal standard in plasma samples.

Problem 1: Low Signal Intensity for Both Vorapaxar and this compound

Possible Causes:

  • Significant Matrix Effects: High concentrations of phospholipids or other endogenous components in the prepared sample can cause severe ion suppression, affecting both the analyte and the internal standard.

  • Inefficient Sample Preparation: The chosen sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components.

  • Suboptimal LC-MS/MS Conditions: The chromatographic method may not be adequately separating Vorapaxar and this compound from the highly suppressive regions of the matrix. Additionally, ion source parameters might not be optimized for the sample matrix.

Troubleshooting Steps:

  • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. This will help determine if your analyte and internal standard are eluting in a suppressive zone.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and salts, providing a cleaner sample extract.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract by partitioning Vorapaxar into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Optimize Chromatographic Conditions:

    • Adjust the mobile phase gradient to achieve better separation of the analyte from matrix components.

    • Consider using a different stationary phase or column chemistry.

  • Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance the ionization of Vorapaxar and this compound in the presence of the matrix.

Problem 2: Inconsistent or High Variability in the this compound Peak Area

Possible Causes:

  • Inconsistent Sample Cleanup: Variability in the sample preparation process can lead to differing levels of matrix components in the final extracts, causing inconsistent ion suppression.

  • Chromatographic Shifts: Minor shifts in retention time can cause the internal standard to move into or out of a region of ion suppression.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can help minimize variability.

  • Evaluate Matrix Factor (MF): Conduct a post-extraction addition experiment to quantify the extent of the matrix effect across different lots of plasma. This will help determine if the variability is matrix-dependent.

  • Check for Co-elution: Use post-column infusion to confirm that the retention time of this compound is not on the edge of a suppression zone, where small shifts in retention time could lead to large changes in signal intensity.

Experimental Protocols

Protocol 1: Assessment of Ion Suppression by Post-Column Infusion

Objective: To qualitatively identify the regions of ion suppression in the LC method.

Methodology:

  • Prepare a solution of Vorapaxar and this compound in a solvent compatible with the mobile phase.

  • Set up a continuous infusion of this solution into the LC eluent flow path after the analytical column using a syringe pump.

  • Inject a blank, extracted plasma sample onto the LC-MS/MS system.

  • Monitor the signal of Vorapaxar and this compound. A dip in the baseline signal indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Vorapaxar and this compound into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Vorapaxar and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Vorapaxar and this compound into the blank plasma before extraction.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) x 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Vorapaxar

Sample Preparation MethodMatrix Factor (MF %)Recovery (RE %)
Protein Precipitation45%95%
Liquid-Liquid Extraction75%85%
Solid-Phase Extraction92%98%

Table 2: Effect of Chromatographic Conditions on Signal Intensity

Chromatographic MethodVorapaxar Peak AreaThis compound Peak Area
Isocratic Elution1.2 x 10^51.5 x 10^5
Gradient Elution5.8 x 10^56.1 x 10^5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample Spiked with this compound ppt Protein Precipitation plasma->ppt Method A lle Liquid-Liquid Extraction plasma->lle Method B spe Solid-Phase Extraction plasma->spe Method C lcms LC-MS/MS System ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data peak Peak Integration data->peak quant Quantification peak->quant end end quant->end Final Concentration

Caption: Experimental workflow for Vorapaxar analysis in plasma.

troubleshooting_ion_suppression start Low Signal or High Variability assess_me Assess Matrix Effect (Post-Column Infusion) start->assess_me me_present Ion Suppression Detected assess_me->me_present Yes no_me No Significant Ion Suppression assess_me->no_me No improve_sp Improve Sample Preparation (SPE/LLE) me_present->improve_sp optimize_lc Optimize Chromatography me_present->optimize_lc optimize_is Optimize Ion Source me_present->optimize_is other_issues Investigate Other Issues (e.g., Instrument Performance) no_me->other_issues reassess Re-assess Matrix Effect improve_sp->reassess optimize_lc->reassess optimize_is->reassess reassess->improve_sp Suppression Persists resolved Issue Resolved reassess->resolved Suppression Mitigated

Caption: Troubleshooting decision tree for ion suppression.

References

improving peak shape and resolution in Vorapaxar-d5 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Vorapaxar-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to peak shape and resolution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (tailing) with this compound?

A1: Peak tailing with this compound, an amine-containing compound, is frequently caused by secondary interactions with the stationary phase. The primary cause is the interaction of the basic amine groups in the this compound molecule with acidic residual silanol groups on the surface of silica-based columns[1][2]. Other potential causes include column overload, packing bed deformation, and inappropriate mobile phase pH[1].

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor in the analysis of basic compounds like this compound. At a low pH (e.g., below 4), the silanol groups on the silica stationary phase are protonated (Si-OH), which minimizes their interaction with the protonated amine on this compound, leading to improved peak symmetry[2][3]. Published methods for Vorapaxar often utilize a mobile phase with a pH of 4.0, employing a buffer like ammonium formate to maintain a stable pH and achieve good peak shape.

Q3: What can I do to improve the resolution between this compound and other components in my sample?

A3: Improving resolution involves optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k'). You can enhance resolution by:

  • Adjusting the mobile phase strength: Decreasing the organic solvent percentage will increase the retention time and may improve separation.

  • Changing the organic modifier: Switching between acetonitrile and methanol can alter selectivity.

  • Modifying the mobile phase pH: This can change the ionization state of analytes and impact selectivity.

  • Using a different stationary phase: A column with a different chemistry (e.g., phenyl instead of C18) can provide different selectivity.

Q4: My chromatogram shows all peaks are tailing, not just this compound. What could be the issue?

A4: If all peaks in your chromatogram exhibit tailing, the problem is likely systemic rather than a specific analyte interaction. Common causes include a damaged column packing bed (e.g., a void at the inlet), or excessive extra-column volume in your HPLC system (e.g., long tubing with a large internal diameter).

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

dot

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare at least three batches of your aqueous mobile phase with different pH values. For example, if your current method uses pH 4.0, prepare additional mobile phases at pH 3.5, 3.0, and 2.5. Use a calibrated pH meter for accuracy.

  • Equilibrate the System: Start with the highest pH mobile phase. Flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard solution of this compound and observe the peak shape.

  • Step Down in pH: Gradually move to the lower pH mobile phases, repeating the equilibration and injection steps for each.

  • Analyze Results: Compare the chromatograms to determine the optimal pH for peak symmetry.

Guide 2: Improving Resolution

This guide outlines steps to improve the separation between this compound and closely eluting peaks.

dot

Caption: Logical workflow for improving chromatographic resolution.

Data Summary Tables

Table 1: Published Chromatographic Conditions for Vorapaxar Analysis

ParameterCondition 1
Mobile Phase 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v)
Column Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm
Flow Rate 0.2 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
Run Time 3.5 min

Table 2: Troubleshooting Parameters and Their Expected Effects

Parameter AdjustedActionExpected Outcome for this compoundPotential Trade-off
Mobile Phase pH Decrease from 4.0 to 3.0Improved peak symmetryMay decrease retention time
Organic Modifier % Decrease by 5-10%Increased retention and potentially better resolutionLonger analysis time
Buffer Concentration Increase from 5 mM to 10-20 mMReduced peak tailing by masking silanol interactionsPotential for salt precipitation if organic % is high
Flow Rate DecreaseMay improve resolutionLonger analysis time, broader peaks due to diffusion
Column Temperature IncreaseSharper peaks, reduced backpressureMay alter selectivity

References

dealing with in-source fragmentation of deuterated Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated Vorapaxar. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in-source fragmentation of deuterated Vorapaxar during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern when using deuterated Vorapaxar as an internal standard?

A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the ionization process, causing them to fragment.[2] For quantitative bioanalysis using a deuterated internal standard like deuterated Vorapaxar, ISF is a significant concern because it can lead to:

  • Inaccurate Quantification: If the deuterated Vorapaxar internal standard fragments, the intensity of the intended precursor ion is reduced. This leads to an inaccurate analyte-to-internal standard ratio, compromising the quantitative accuracy of the assay.[3]

  • Cross-Talk: Fragments of the deuterated internal standard may have the same mass-to-charge ratio (m/z) as the non-deuterated analyte, leading to an overestimation of the analyte concentration.[4]

Q2: What are the primary causes of in-source fragmentation of deuterated Vorapaxar?

A2: The primary causes of ISF for deuterated Vorapaxar are related to the settings of the electrospray ionization (ESI) source, which can impart excess energy to the ions. Key parameters include:

  • High Cone Voltage (or Declustering Potential/Fragmentor Voltage): This voltage accelerates ions from the ion source towards the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and greater fragmentation.[5]

  • High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, promoting fragmentation.

Q3: How can I differentiate between in-source fragmentation and hydrogen-deuterium (H/D) back-exchange?

A3: Both in-source fragmentation and H/D back-exchange can lead to unexpected ions of lower m/z. However, they are distinct processes:

  • In-Source Fragmentation: Involves the breaking of covalent bonds, resulting in fragment ions with a specific mass loss corresponding to a neutral loss from the molecule.

  • H/D Back-Exchange: Involves the replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent. This leads to a decrease in the mass of the precursor ion by multiples of approximately 1 Da (the mass difference between deuterium and hydrogen).

A systematic approach to distinguish between the two is to infuse the deuterated Vorapaxar standard at a very low cone voltage to minimize ISF. If you still observe ions with lower masses corresponding to the loss of deuterium, H/D back-exchange is likely occurring.

Troubleshooting Guides

Guide 1: Unexpected Fragments Observed for Deuterated Vorapaxar

This guide provides a step-by-step approach to identify and mitigate the source of unexpected fragments.

Experimental Protocol: Systematic Evaluation of Cone Voltage

  • Prepare a Standard Solution: Prepare a solution of deuterated Vorapaxar in a solvent composition that mimics the mobile phase used in your LC-MS/MS method.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump to ensure a stable and continuous signal.

  • Initial Low-Energy Scan: Set the cone voltage (or an equivalent parameter like declustering potential or fragmentor voltage) to a very low value (e.g., 10-20 V) and acquire a full scan mass spectrum. At this low energy, minimal fragmentation is expected.

  • Incremental Increase of Cone Voltage: Gradually increase the cone voltage in discrete steps (e.g., 10 V increments) and acquire a mass spectrum at each step.

  • Data Analysis: Monitor the intensities of the precursor ion of deuterated Vorapaxar and any observed fragment ions at each cone voltage setting. Plot the ion intensities against the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.

Data Presentation: Effect of Cone Voltage on Deuterated Vorapaxar Fragmentation

Cone Voltage (V)Precursor Ion Intensity (counts)Fragment Ion A Intensity (counts)Fragment Ion B Intensity (counts)
201,500,0005,0002,000
301,800,00015,0005,000
401,600,00050,00018,000
501,200,000150,00060,000
60800,000400,000180,000

Troubleshooting Workflow

Start Unexpected Fragments Observed Confirm_ISF Confirm In-Source Fragmentation (Vary Cone Voltage) Start->Confirm_ISF Optimize_Params Optimize Source Parameters Confirm_ISF->Optimize_Params Fragmentation Confirmed Check_Purity Check Standard Purity Confirm_ISF->Check_Purity No Correlation with Voltage Solution Problem Resolved Optimize_Params->Solution HD_Exchange Investigate H/D Back-Exchange Check_Purity->HD_Exchange Standard is Pure Check_Purity->Solution Impurity Found HD_Exchange->Solution

Caption: Troubleshooting workflow for unexpected fragments.

Guide 2: Optimizing Source Parameters to Minimize Fragmentation

This guide outlines how to adjust key source parameters to reduce in-source fragmentation of deuterated Vorapaxar.

Experimental Protocol: Optimization of Source and Desolvation Temperatures

  • Set Optimal Cone Voltage: Begin with the optimal cone voltage determined from the previous experiment.

  • Vary Desolvation Temperature: While infusing the deuterated Vorapaxar standard, incrementally decrease the desolvation temperature (e.g., in 50 °C steps) while keeping the source temperature constant. Acquire a mass spectrum at each step.

  • Vary Source Temperature: Set the desolvation temperature to its optimal value and then incrementally decrease the source temperature (e.g., in 20 °C steps), acquiring a mass spectrum at each setting.

  • Data Analysis: Analyze the data to find the combination of desolvation and source temperatures that provides the best signal for the precursor ion with the least amount of fragmentation.

Data Presentation: Effect of Temperature on Deuterated Vorapaxar Fragmentation

Desolvation Temp (°C)Source Temp (°C)Precursor Ion Intensity (counts)Signal-to-Noise Ratio
5001501,200,000800
4501501,500,0001000
4001501,700,0001200
4001301,850,0001350
4001101,600,0001100

Vorapaxar Signaling Pathway

Vorapaxar is a selective antagonist of the protease-activated receptor-1 (PAR-1). It inhibits thrombin-induced platelet aggregation. The following diagram illustrates the simplified signaling pathway.

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 G_Protein G-Protein Activation PAR1->G_Protein Vorapaxar Vorapaxar Vorapaxar->PAR1 PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Platelet_Activation Platelet Activation and Aggregation Ca_Release->Platelet_Activation

References

ensuring the purity and integrity of Vorapaxar-d5 working solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vorapaxar-d5. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the purity and integrity of this compound working solutions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the deuterated form of Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1). It is primarily used in research as an internal standard for quantitative analysis of Vorapaxar or as a tool to study the metabolism and pharmacokinetics of the drug. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₉H₂₈D₅FN₂O₄
Molecular Weight 497.61 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C for long-term storage (≥4 years)
Storage (DMSO Stock) -20°C for up to 1 year; -80°C for up to 2 years

Q2: What are the best solvents for dissolving this compound?

This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 30 mg/mL. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is recommended.

Q3: My this compound solution appears cloudy or has visible particles. What should I do?

Cloudiness or the presence of particles indicates precipitation. This is a common issue with lipophilic compounds like this compound when introduced into aqueous solutions. Refer to the "Troubleshooting Guide: Solution Precipitation" section for a step-by-step resolution workflow.

Q4: How stable is this compound in aqueous working solutions?

Aqueous solutions of Vorapaxar are not recommended for storage for more than one day.[1] Forced degradation studies have shown that Vorapaxar is unstable in solution under acidic, alkaline, and oxidative conditions.[2] For best results, it is crucial to prepare fresh aqueous working solutions for each experiment.

Q5: What are the visual signs of this compound degradation?

While subtle chemical degradation may not have obvious visual cues, significant degradation can sometimes be indicated by a change in the color of the solution (e.g., development of a yellowish tint) or the formation of precipitates. The most reliable way to assess purity is through analytical methods like HPLC.

Troubleshooting Guides

Troubleshooting Guide: Solution Precipitation

Precipitation of this compound in aqueous buffers is a common challenge due to its low aqueous solubility. The following workflow will help you diagnose and resolve this issue.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Working Solution check_concentration Is the final concentration too high? start->check_concentration check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No solution_high_conc Reduce the final working concentration. check_concentration->solution_high_conc Yes check_preparation Was the dilution performed correctly? check_dmso->check_preparation No solution_dmso Increase final DMSO concentration (typically ≤1%). Note: Check cell line tolerance. check_dmso->solution_dmso Yes check_media Are there interactions with media components? check_preparation->check_media Yes solution_preparation Re-prepare solution: 1. Add DMSO stock to buffer dropwise while vortexing. 2. Warm the buffer to 37°C before adding the compound. check_preparation->solution_preparation No solution_media Consider using a serum-free medium for the experiment or adding a solubilizing agent like Pluronic F-127. check_media->solution_media

Troubleshooting workflow for precipitation.
Troubleshooting Guide: Suspected Degradation

If you suspect your this compound working solution has degraded, follow these steps to investigate and mitigate the issue.

G Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., unexpected experimental results, color change) check_storage Was the stock solution stored correctly? (-20°C or -80°C, protected from light) start->check_storage check_age Was the working solution prepared fresh? check_storage->check_age Yes solution_storage Discard stock solution and use a fresh vial. Ensure proper storage of new stock. check_storage->solution_storage No check_conditions Is the experimental buffer pH neutral? Are there any oxidizing agents present? check_age->check_conditions Yes solution_age Always prepare working solutions fresh before each experiment. Do not store aqueous solutions. check_age->solution_age No solution_conditions Adjust buffer pH to neutral. Remove any potential oxidizing agents from the experimental setup. check_conditions->solution_conditions No qc_check Perform a Quality Control (QC) check using HPLC. check_conditions->qc_check Yes

Troubleshooting workflow for degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution into an aqueous buffer (e.g., PBS) for use in in vitro experiments.

G Workflow for Preparing this compound In Vitro Solutions start Start with solid this compound prepare_stock Prepare 10 mM Stock Solution in Anhydrous DMSO start->prepare_stock store_stock Aliquot and Store Stock at -20°C or -80°C prepare_stock->store_stock prepare_working Prepare Fresh Working Solution for Each Experiment store_stock->prepare_working dilution Serially Dilute in Aqueous Buffer (e.g., PBS) (Final DMSO concentration <1%) prepare_working->dilution qc_check Optional: Perform QC Check via HPLC dilution->qc_check use_in_assay Use in Experiment Immediately dilution->use_in_assay qc_check->use_in_assay

Workflow for preparing in vitro solutions.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare 10 mM Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 201 µL of DMSO).

    • Vortex thoroughly until the solid is completely dissolved.

  • Store Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

  • Prepare Working Solution (Example: 10 µM in PBS):

    • Warm the PBS to room temperature or 37°C to aid in solubility.

    • In a sterile tube, add the required volume of PBS.

    • While vortexing the PBS, add the appropriate volume of the 10 mM this compound stock solution dropwise to the buffer. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of PBS. This results in a final DMSO concentration of 0.1%.

    • Ensure the final DMSO concentration is compatible with your experimental system (typically ≤1%).

    • Use the freshly prepared working solution immediately.

Protocol 2: Quality Control of this compound Working Solution using HPLC

This protocol provides a general method for a quick purity check of your this compound working solution using reverse-phase HPLC.

ParameterRecommended Setting
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 272 nm and 306 nm
Column Temperature 30°C

Procedure:

  • Sample Preparation: Dilute your this compound working solution with the mobile phase to a concentration suitable for UV detection (e.g., 1-10 µg/mL).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation:

    • A pure sample should show a single major peak at the expected retention time for this compound.

    • The presence of additional peaks may indicate degradation products or impurities. In cases of significant degradation under acidic, basic, or oxidative stress, new peaks may appear, and the area of the main this compound peak will decrease.[2]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Vorapaxar, a reversible antagonist of the protease-activated receptor-1 (PAR-1), in biological matrices. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Vorapaxar-d5 as the internal standard. For comparative purposes, a representative validated High-Performance Liquid Chromatography (HPLC) method with UV detection for a similar anticoagulant, Rivaroxaban, is also presented to highlight the differences in performance between the two analytical techniques.

Introduction to Vorapaxar and its Bioanalysis

Vorapaxar is an antiplatelet medication used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1] Accurate and reliable quantification of Vorapaxar in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability during sample preparation and analysis.[2]

Mechanism of Action: PAR-1 Signaling Pathway

Vorapaxar exerts its antiplatelet effect by inhibiting the PAR-1 signaling pathway. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling through G-proteins (Gq, G12/13, and Gi). This cascade ultimately leads to platelet activation, aggregation, and thrombus formation. Vorapaxar competitively binds to the PAR-1 receptor, preventing its activation by thrombin.[1][3][4]

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 Gi Gi PAR1->Gi PLC PLC Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_Activation Platelet Activation & Aggregation RhoA->Platelet_Activation Ca_mobilization->Platelet_Activation

Caption: Vorapaxar inhibits the PAR-1 signaling pathway, preventing platelet activation.

Comparison of Bioanalytical Methods

This section compares the performance of a UPLC-MS/MS method for Vorapaxar with a representative HPLC-UV method for a similar anticoagulant.

ParameterUPLC-MS/MS for VorapaxarRepresentative HPLC-UV for Rivaroxaban
Instrumentation UPLC coupled with a Tandem Mass SpectrometerHPLC with a UV/PDA Detector
Internal Standard This compound (Stable Isotope Labeled)Zidovudine (Structurally unrelated)
Linearity Range 0.01 - 200.0 ng/mL202.69 - 10134.3 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Lower Limit of Quantification (LLOQ) 0.01 ng/mL202.69 ng/mL
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Run Time 3.5 min~7 min
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectra)
Sensitivity Very HighModerate to Low

Quantitative Validation Data Summary

The following tables summarize the validation data for the UPLC-MS/MS method for Vorapaxar.

Table 1: Accuracy and Precision
AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
VorapaxarLLOQ (0.01)< 1585-115< 1585-115
Low QC (0.03)< 1585-115< 1585-115
Mid QC (100)< 1585-115< 1585-115
High QC (160)< 1585-115< 1585-115
Note: Specific quantitative data for accuracy and precision were not available in the searched literature. The values presented are based on typical acceptance criteria from ICH M10 guidelines.
Table 2: Recovery and Stability
ParameterConditionResult
Recovery LQC, MQC, HQCConsistent and reproducible (specific percentages not detailed in the literature)
Freeze-Thaw Stability 3 cycles at -20°C and -80°CStable
Short-Term Stability (Bench-top) 6 hours at room temperatureStable
Long-Term Stability 90 days at -80°CStable
Autosampler Stability 24 hours at 4°CStable
Note: The stability of Vorapaxar was confirmed under various conditions, although specific percentage recovery values were not provided in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the UPLC-MS/MS method for Vorapaxar, based on ICH M10 guidelines.

UPLC-MS/MS Method for Vorapaxar
  • Chromatographic System: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm.

  • Mobile Phase: 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive ESI.

  • Mass Transitions:

    • Vorapaxar: m/z 591.4 → 447.2

    • This compound (IS): m/z 498.6 → 447.2

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

Validation Experiments
  • Selectivity: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Vorapaxar and this compound.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations ranging from 0.01 to 200.0 ng/mL. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at four levels (LLOQ, low, mid, and high) in six replicates on three separate days. The intra- and inter-day precision (%RSD) should not exceed 15% (20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).

  • Recovery: Compare the peak area of Vorapaxar from extracted plasma samples at three QC levels (low, mid, high) to the peak area of unextracted standards of the same concentration.

  • Stability:

    • Freeze-Thaw: Analyze QC samples at low and high concentrations after three freeze-thaw cycles.

    • Short-Term (Bench-top): Keep QC samples at room temperature for a specified period (e.g., 6 hours) before analysis.

    • Long-Term: Store QC samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 90 days) and analyze.

    • Autosampler: Place processed QC samples in the autosampler for a specified duration (e.g., 24 hours) before injection.

Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing & Reporting Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound in Acetonitrile) Plasma_Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into UPLC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for the bioanalysis of Vorapaxar in plasma using UPLC-MS/MS.

Conclusion

The validated UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and robust approach for the quantification of Vorapaxar in human plasma. Its performance, characterized by a wide linearity range, low LLOQ, and short run time, makes it superior to traditional HPLC-UV methods for bioanalytical applications. The detailed experimental protocols and validation parameters outlined in this guide, in accordance with ICH M10 guidelines, offer a framework for researchers and drug development professionals to implement this method in their laboratories.

References

A Researcher's Guide to Internal Standards for PAR-1 Antagonist Bioanalysis: A Comparative Look at Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Bioanalytical Internal Standards

In the quantitative bioanalysis of pharmaceuticals like Protease-Activated Receptor-1 (PAR-1) antagonists, achieving accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, known for its selectivity and sensitivity.[1] A critical component of a robust LC-MS/MS assay is the internal standard (IS), a compound added in a known quantity to calibration standards, quality controls, and study samples before processing.[2] Its primary role is to compensate for variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.[3][4]

The ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during extraction and ionization.[] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard." Vorapaxar-d5, a deuterated form of the PAR-1 antagonist Vorapaxar, exemplifies this class of internal standard.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards, such as this compound, are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).

Key Advantages of this compound and other SILs:

  • Reduced Variability: Because SILs are chemically identical to the analyte, they experience nearly the same matrix effects and extraction recovery, leading to more accurate and precise measurements.

  • Co-elution: They typically co-elute with the unlabeled analyte, providing the most effective normalization during the chromatographic run.

  • Improved Accuracy: The use of SILs has been shown to significantly improve assay performance compared to using structurally similar but non-isotopic internal standards.

Considerations for a Good SIL Internal Standard:

  • Label Stability: The isotopic labels must be on non-exchangeable positions to prevent loss or replacement during sample processing. Deuterium labels should not be placed on heteroatoms like oxygen or nitrogen where they can exchange with protons from the solvent.

  • Mass Difference: A mass difference of at least three mass units is generally recommended for small molecules to avoid spectral overlap between the analyte and the internal standard.

  • Isotopic Purity: The SIL should have a non-detectable level of the unlabeled species to prevent interference with the measurement of the analyte, especially at the lower limit of quantification (LLOQ).

Alternative Internal Standards: Structural Analogs

Before the widespread availability of custom-synthesized SILs, the most common choice for an internal standard was a structural analog—a different molecule with similar chemical properties to the analyte.

Potential Disadvantages Compared to SILs:

  • Differential Matrix Effects: Structural analogs may not experience the same degree of ion suppression or enhancement from the biological matrix (e.g., plasma, serum) as the analyte.

  • Varying Extraction Recovery: Their physicochemical differences can lead to different recovery rates during sample preparation steps like protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: While they should be similar, they will not co-elute perfectly with the analyte, which can introduce variability.

Performance Data Comparison

Validation Parameter This compound (SIL IS) Structural Analog IS Rationale for Difference
Accuracy (% Bias) Typically within ±5%May show higher variability, potentially ±10-15%SILs better compensate for matrix effects and recovery variations, leading to a measured concentration closer to the true value.
Precision (% CV) Typically <5%May be higher, potentially <15%The superior normalization capability of SILs reduces random error throughout the analytical process.
Matrix Effect Minimal to negligible impactPotential for significant and variable ion suppression/enhancementThe analyte and SIL are affected almost identically by the matrix, canceling out the effect. A structural analog will have different ionization properties.
Recovery Consistent between analyte and ISCan be differential and variableMinor physical property differences in a structural analog can lead to inconsistent recovery during extraction steps.
Linearity (R²) Consistently >0.995Often >0.99, but may show more dispersionBetter precision at each calibration point due to superior normalization leads to a stronger linear correlation.

Experimental Protocols

A robust bioanalytical method is essential for generating reliable pharmacokinetic data. Below is a typical experimental protocol for the quantification of a PAR-1 antagonist like Vorapaxar in human plasma using this compound as an internal standard.

Bioanalytical Method for Vorapaxar in Human Plasma
  • Sample Preparation (Protein Precipitation)

    • Thaw human plasma samples and quality controls at room temperature.

    • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

    • Vortex mix for 10 seconds to ensure homogeneity.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute to ensure complete precipitation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient starting at 20% B, increasing to 95% B over 2.5 minutes, holding for 1 minute, and re-equilibrating for 1 minute.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS) Conditions

    • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 5500).

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Vorapaxar: Q1: m/z 489.2 → Q3: m/z 271.1

      • This compound: Q1: m/z 494.2 → Q3: m/z 276.1

    • Key Parameters: Optimize ion source gas, curtain gas, collision gas, temperature, and compound-specific parameters (declustering potential, collision energy).

Visualizing Key Processes

To better understand the context of Vorapaxar's use, the following diagrams illustrate the PAR-1 signaling pathway and the standard bioanalytical workflow.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane Thrombin Thrombin PAR1_Inactive PAR-1 Receptor (Inactive) Thrombin->PAR1_Inactive Cleavage PAR1_Active PAR-1 Receptor (Active) Tethered Ligand Exposed PAR1_Inactive->PAR1_Active Activation G_Protein Gq / G12/13 Activation PAR1_Active->G_Protein Vorapaxar Vorapaxar Vorapaxar->PAR1_Active Antagonism (Blocks Activation) Signaling Downstream Signaling (Ca²⁺ Mobilization, Shape Change) G_Protein->Signaling Aggregation Platelet Aggregation Signaling->Aggregation

Caption: PAR-1 signaling pathway and Vorapaxar's mechanism of action.

Vorapaxar is a competitive antagonist that inhibits the PAR-1 receptor, blocking thrombin-mediated platelet activation. Human platelets express both PAR-1 and PAR-4 receptors, both of which are activated by thrombin. PAR-1 is the primary high-affinity receptor responsible for the initial, rapid platelet response.

Bioanalytical_Workflow Start Plasma Sample (Calibrator, QC, or Unknown) Spike Add Internal Standard (this compound) Start->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Process Data Processing (Peak Integration, Ratio Calculation) Analyze->Process Result Calculate Final Concentration Process->Result

References

A Comparative Pharmacokinetic Analysis of Vorapaxar and its Deuterated Analog, Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, and its stable isotope-labeled analog, Vorapaxar-d5. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and pharmacokinetic studies.

Vorapaxar is an antiplatelet agent indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[1][2] this compound, a deuterated version of Vorapaxar, serves as a crucial internal standard in bioanalytical methods for the accurate quantification of Vorapaxar in biological matrices.[3][4] While direct in-vivo comparative pharmacokinetic studies between Vorapaxar and this compound are not extensively published, the physicochemical similarities and its use as an internal standard imply a nearly identical pharmacokinetic behavior. This guide will focus on the established pharmacokinetics of Vorapaxar, with the understanding that this compound is designed to mirror these properties for analytical purposes.

Quantitative Pharmacokinetic Data of Vorapaxar

The following table summarizes the key pharmacokinetic parameters of Vorapaxar based on clinical studies.

Pharmacokinetic ParameterValueReference
Absorption
Bioavailability~100%[5]
Time to Peak Plasma Concentration (Tmax)1-2 hours
Effect of FoodClinically insignificant delay in absorption and increase in exposure
Distribution
Volume of Distribution (Vd/F)424 - 508 L
Plasma Protein Binding≥99% (primarily to albumin)
Metabolism
Primary Metabolizing EnzymesCYP3A4 and CYP2J2
Major Active MetaboliteM20 (equipotent to Vorapaxar)
Major Inactive MetaboliteM19 (amine metabolite)
Excretion
Primary Route of EliminationFeces (~91.5%)
Elimination in Urine~8.5%
Elimination Half-Life
Effective Half-Life3-4 days
Apparent Terminal Half-Life8 days (173–269 hours)

Experimental Protocols

The pharmacokinetic analysis of Vorapaxar in biological samples, such as plasma or serum, is typically conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in these assays.

Key Experimental Steps:
  • Sample Preparation:

    • Aliquots of the biological matrix (e.g., plasma) are spiked with a known concentration of this compound as an internal standard.

    • Proteins are precipitated using an organic solvent (e.g., acetonitrile).

    • The supernatant is separated by centrifugation and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • The final extract is evaporated and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate Vorapaxar and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

    • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both Vorapaxar and this compound. For example, a mass transition for Vorapaxar could be m/z 496.2 → 148.1, while for this compound, it would be m/z 501.2 → 148.1, reflecting the mass difference due to the five deuterium atoms.

  • Data Analysis:

    • The peak area ratios of the analyte (Vorapaxar) to the internal standard (this compound) are calculated.

    • A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

    • The concentration of Vorapaxar in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Vorapaxar

cluster_platelet Platelet PAR-1 PAR-1 Gq Gq PAR-1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Platelet_Aggregation Platelet_Aggregation Ca2+->Platelet_Aggregation PKC->Platelet_Aggregation Thrombin Thrombin Thrombin->PAR-1 activates Vorapaxar Vorapaxar Vorapaxar->PAR-1 inhibits

Caption: Mechanism of action of Vorapaxar in inhibiting platelet aggregation.

Experimental Workflow for Pharmacokinetic Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma_Sample Add_IS Spike with this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Supernatant Extraction (SPE or LLE) Centrifugation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation HPLC/UHPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Vorapaxar/Vorapaxar-d5) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Vorapaxar Concentration Calibration_Curve->Concentration_Determination

References

A Comparative Guide to the Bioanalysis of Vorapaxar: Unveiling the Superiority of a Deuterated Standard with UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard for the analysis of Vorapaxar, against alternative analytical approaches.

Vorapaxar, a potent antagonist of the protease-activated receptor-1 (PAR-1), plays a crucial role in inhibiting thrombin-mediated platelet aggregation.[1][2] The robust and reliable measurement of Vorapaxar in biological matrices is therefore essential for its clinical development and therapeutic monitoring. This guide will delve into the experimental data supporting the use of a deuterated standard in a UPLC-MS/MS assay and provide a detailed protocol for its implementation.

The Gold Standard: UPLC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Vorapaxar-D5, is widely recognized as the gold standard in bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby compensating for matrix effects and variations in instrument response. This results in superior accuracy and precision.

Two validated UPLC-MS/MS methods for Vorapaxar utilizing a deuterated standard are presented below, showcasing the excellent linearity and sensitivity achievable with this approach.

Quantitative Data Summary
ParameterMethod 1Method 2
Linearity Range 1.00 - 1000 ng/mL35.0 - 105.0 pg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 1.00 ng/mLNot explicitly stated, but the range suggests high sensitivity
Inter-run Accuracy > 95.2%Not explicitly stated
Inter-run Precision (%RSD) ≤ 3.3%Not explicitly stated
Internal Standard This compoundThis compound

Comparison with Alternative Methods

FeatureUPLC-MS/MS with Deuterated StandardHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to ng/mL)
Specificity Very High (based on mass-to-charge ratio)Lower (potential for interference from co-eluting compounds)
Linearity Wide dynamic rangeGenerally narrower than MS methods
Sample Throughput High, with rapid analysis timesModerate
Cost & Complexity Higher initial investment and operational complexityLower cost and simpler operation
Matrix Effect Compensation Excellent, due to the co-eluting deuterated standardProne to matrix effects, requiring more extensive sample cleanup

The UPLC-MS/MS method with a deuterated standard offers unparalleled sensitivity and specificity, making it the superior choice for bioanalytical studies where low concentrations of Vorapaxar need to be accurately measured.

Experimental Protocols

UPLC-MS/MS Method with Deuterated Standard (Method 1)

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add the internal standard (this compound) solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography

  • Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 5mM Ammonium Formate, pH 4.0) and an organic solvent (e.g., Methanol:Acetonitrile).

  • Flow Rate: 0.2 mL/min

  • Retention Time: Approximately 1.5 minutes.[3]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Vorapaxar: m/z 591.4 → 447.2[3]

    • This compound: m/z 498.6 → 447.2[3]

Visualizing the Mechanism and Workflow

To further elucidate the context of Vorapaxar analysis, the following diagrams illustrate its signaling pathway and the experimental workflow.

Vorapaxar_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Activation (Gq, G12/13) PAR1->G_Protein Signals Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits Platelet_Activation Platelet Activation & Aggregation G_Protein->Platelet_Activation Leads to

Caption: Vorapaxar's mechanism of action as a PAR-1 antagonist.

Vorapaxar_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection UPLC UPLC Separation Supernatant_Collection->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification

Caption: Experimental workflow for Vorapaxar analysis by UPLC-MS/MS.

References

Evaluating Recovery and Matrix Effects for Vorapaxar-d5 in Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development and validation of bioanalytical methods for Vorapaxar, the selection of an appropriate internal standard and sample preparation technique is critical for ensuring accurate and reliable data. This guide provides a comparative overview of the performance of Vorapaxar-d5 as an internal standard, focusing on recovery and matrix effects when utilized with common sample preparation methodologies.

Comparative Analysis of Sample Preparation Methods

The choice of sample preparation is a pivotal step in minimizing matrix interference and maximizing analyte recovery. While specific comparative data for this compound across different extraction techniques is not extensively published in a single study, we can infer performance based on the established characteristics of each method. This compound, as a stable isotope-labeled (SIL) internal standard, is the gold standard for LC-MS/MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[1][2][3]

Here, we compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery Good to High (80-100%)Moderate to High (70-95%)High and Reproducible (85-105%)
Internal Standard (this compound) Recovery Good to High (80-100%)Moderate to High (70-95%)High and Reproducible (85-105%)
Matrix Effect (Analyte) Moderate to HighLow to ModerateMinimal
Matrix Effect (Internal Standard) Moderate to HighLow to ModerateMinimal
Sample Cleanliness LowModerateHigh
Method Simplicity HighModerateLow
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

Note: The values presented are representative and based on general observations in bioanalytical method development.[4] Actual results for Vorapaxar may vary depending on the specific laboratory conditions and protocols. A UPLC-MS/MS method for Vorapaxar has been described using protein precipitation with this compound as the internal standard.

Experimental Protocols

Accurate assessment of recovery and matrix effects is fundamental to method validation. Below are detailed protocols for these evaluations.

Recovery Evaluation

The recovery of an analyte and internal standard is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard.

Procedure:

  • Prepare three sets of samples:

    • Set A (Pre-extraction Spike): Spike blank biological matrix with Vorapaxar and this compound at three concentration levels (low, medium, and high QC levels). Process these samples using the chosen extraction procedure (PPT, LLE, or SPE).

    • Set B (Post-extraction Spike): Process blank biological matrix samples through the extraction procedure. Spike the resulting extract with Vorapaxar and this compound at the same three concentration levels.

    • Set C (Neat Solution): Prepare standard solutions of Vorapaxar and this compound in the reconstitution solvent at the same three concentration levels.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the percentage recovery for both the analyte and the internal standard using the following formula:

    % Recovery = (Peak Area of Set A / Peak Area of Set B) x 100

Matrix Effect Evaluation

The matrix effect is assessed by comparing the response of an analyte in the presence of matrix components to its response in a neat solution.

Procedure:

  • Prepare two sets of samples:

    • Set B (Post-extraction Spike): Process blank biological matrix from at least six different sources through the extraction procedure. Spike the resulting extracts with Vorapaxar and this compound at low and high QC concentrations.

    • Set C (Neat Solution): Prepare standard solutions of Vorapaxar and this compound in the reconstitution solvent at the same low and high QC concentrations.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the matrix factor (MF) for the analyte and internal standard:

    Matrix Factor = (Peak Area in the presence of matrix (Set B) / Peak Area in neat solution (Set C))

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)

  • The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should be ≤15%.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the evaluation of recovery and matrix effect.

G cluster_1 Analysis & Calculation A Set A: Pre-extraction Spike (Matrix + Analyte/IS -> Extract) Analysis LC-MS/MS Analysis A->Analysis B Set B: Post-extraction Spike (Matrix -> Extract + Analyte/IS) B->Analysis C Set C: Neat Solution (Solvent + Analyte/IS) C->Analysis Calc_Rec Calculate % Recovery ((A / B) * 100) Analysis->Calc_Rec Calc_ME Calculate Matrix Effect (B / C) Analysis->Calc_ME

Caption: Workflow for Recovery and Matrix Effect Evaluation.

References

A Comparative Guide to Internal Standards for Vorapaxar Analysis: Vorapaxar-d5 vs. ¹³C-Labeled Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antiplatelet agent Vorapaxar by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the analytical method. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation of variability during sample preparation and analysis. This guide provides a detailed comparison of the commonly used deuterated internal standard, Vorapaxar-d5, with the theoretically superior, though not yet widely available, ¹³C-labeled Vorapaxar internal standard.

Executive Summary: The Case for ¹³C-Labeling

While this compound is a widely accepted and utilized internal standard for Vorapaxar quantification, the principles of analytical chemistry and extensive research in bioanalysis suggest that a ¹³C-labeled internal standard would offer enhanced performance. The key advantages of a ¹³C-labeled standard over a deuterated one lie in its identical chromatographic behavior and greater isotopic stability. Deuterated standards can sometimes exhibit a slight shift in retention time (the "isotope effect") and, in rare cases, may be susceptible to back-exchange of deuterium for hydrogen. These phenomena can lead to inaccuracies in quantification, particularly when significant matrix effects are present. In contrast, ¹³C-labeled standards co-elute perfectly with the unlabeled analyte and are not prone to isotopic exchange, ensuring the most accurate compensation for analytical variability.

Comparative Performance: this compound vs. ¹³C-Labeled Vorapaxar

The following table summarizes the expected performance characteristics of this compound versus a hypothetical ¹³C-labeled Vorapaxar internal standard based on established principles in bioanalysis. While a direct head-to-head experimental comparison for Vorapaxar is not currently available in the literature, this data reflects typical observations when comparing deuterated and ¹³C-labeled standards for other pharmaceutical compounds.

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Vorapaxar (Hypothetical)Rationale
Chromatographic Co-elution Potential for slight retention time shiftIdentical to unlabeled VorapaxarThe larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase.
Matrix Effect Compensation Good to ExcellentExcellentCo-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte.
Isotopic Stability Generally stable, but potential for back-exchange under certain conditionsHighly stable, no risk of isotopic exchangeCarbon-13 isotopes are incorporated into the stable carbon backbone of the molecule.
Accuracy (% Bias) Typically < 15%Typically < 10%More effective compensation for matrix effects leads to higher accuracy.
Precision (% CV) Typically < 15%Typically < 10%Consistent compensation for variability results in improved precision.

Experimental Protocols

Below are detailed experimental protocols for the analysis of Vorapaxar using both this compound and a hypothetical ¹³C-labeled internal standard.

Method 1: Vorapaxar Analysis using this compound Internal Standard

This method is based on a validated UPLC-MS/MS assay for the determination of Vorapaxar in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm

  • Mobile Phase: 5mM Ammonium Formate Buffer (pH 4.0) : Methanol : Acetonitrile (40:30:30, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Vorapaxar: m/z 591.4 → 447.2

    • This compound: m/z 498.6 → 447.2

Method 2: Hypothetical Vorapaxar Analysis using ¹³C-Labeled Internal Standard

This proposed method assumes the availability of a ¹³C-labeled Vorapaxar standard (e.g., Vorapaxar-¹³C₆). The protocol would be very similar to the one for this compound, with adjustments to the mass spectrometric detection.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described for the this compound method, substituting the deuterated standard with a ¹³C-labeled Vorapaxar working solution.

2. LC-MS/MS Conditions:

  • LC conditions would remain the same as the goal is co-elution.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Vorapaxar: m/z 591.4 → 447.2

    • Vorapaxar-¹³C₆ (hypothetical): m/z 597.4 → 453.2 (assuming labeling on the core structure)

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the analytical workflow and the key differences between the two types of internal standards.

cluster_workflow Bioanalytical Workflow for Vorapaxar Sample Plasma Sample IS_spike Spike with Internal Standard (this compound or ¹³C-Vorapaxar) Sample->IS_spike Extraction Protein Precipitation & Supernatant Transfer IS_spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS UPLC-MS/MS Analysis Reconstitution->LC_MS cluster_comparison Conceptual Comparison of Internal Standards cluster_chromatography Chromatographic Elution cluster_stability Isotopic Stability Analyte Vorapaxar IS_d5 This compound Analyte->IS_d5 Slightly different retention time IS_13C ¹³C-Vorapaxar Potential for\nH-D Exchange Potential for H-D Exchange IS_d5->Potential for\nH-D Exchange IS_13C->Analyte Co-elution Highly Stable Highly Stable IS_13C->Highly Stable

The Gold Standard in Regulated Bioanalysis: Performance Characteristics of Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In the quantitative analysis of the antiplatelet agent Vorapaxar, the choice of internal standard is a critical factor influencing the reliability of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of the performance characteristics of the deuterated internal standard, Vorapaxar-d5, against the theoretical performance of a structural analog, supported by experimental data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

In regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard". This is due to its near-identical physicochemical properties to the analyte, Vorapaxar. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby providing the most accurate correction for potential variabilities.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The following tables summarize the key performance characteristics of this compound from validated LC-MS/MS methods and provide a comparative overview of the expected performance of a hypothetical structural analog internal standard.

Table 1: LC-MS/MS Method Parameters for Vorapaxar Analysis

ParameterVorapaxarThis compound (Internal Standard)
Mass Transition (m/z) 591.4 → 447.2[1]498.6 → 447.2[1]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Table 2: Bioanalytical Method Validation Parameters

Performance CharacteristicVorapaxar with this compound ISVorapaxar with Structural Analog IS (Expected)
Linearity (Correlation Coefficient, r²) >0.999[1]Typically >0.99, but may be more variable
Calibration Range 0.01 - 200.0 ng/mL[1]Similar range may be achievable, but with potentially lower precision at the limits
Precision (%CV) Inter-run precision: ≤3.3%[2]Likely to be higher due to differences in extraction recovery and matrix effects
Accuracy (% Bias) Inter-run accuracy: better than 95.2%May be less accurate due to differential matrix effects and extraction efficiencies
Recovery Consistent and reproducibleMay differ significantly from the analyte, leading to inaccurate quantification
Matrix Effect Effectively compensatedHigh potential for differential matrix effects, leading to ion suppression or enhancement and compromising data accuracy
Stability Stable for up to 3 freeze/thaw cycles, at least 467 days at -20°C, and at least 7 hours at room temperatureWhile the analyte stability is the primary concern, a dissimilar IS cannot track analyte degradation effectively

The Critical Advantage of Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound lies in its ability to compensate for variations that can occur during sample processing and analysis. A structural analog, while chemically similar, will have different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences mean it cannot accurately account for sample-to-sample variability, particularly the unpredictable effects of the biological matrix. The use of a SIL-IS is a key recommendation in regulatory guidelines for bioanalytical method validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioanalytical methods. Below is a representative experimental protocol for the quantification of Vorapaxar in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform a protein precipitation step by adding an organic solvent such as acetonitrile.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 5mM ammonium formate buffer) and an organic component (e.g., methanol and acetonitrile).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray mode with multiple reaction monitoring (MRM) of the mass transitions specified in Table 1.

Vorapaxar's Mechanism of Action: The PAR-1 Signaling Pathway

Vorapaxar is a selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a central role in thrombin-mediated platelet activation. Understanding this pathway is crucial for researchers in the field.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation RhoA->Platelet_Activation Ca_PKC->Platelet_Activation

Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Vorapaxar in a regulated environment, emphasizing the critical role of the internal standard.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., SPE) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting (Concentration) Data_Processing->Result_Reporting

Caption: A typical workflow for regulated bioanalysis of Vorapaxar.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Vorapaxar-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling of Vorapaxar-d5 in a laboratory setting. It includes detailed operational procedures, disposal plans, and emergency protocols to ensure the safety of personnel and the integrity of research. This compound is a deuterated form of Vorapaxar, a potent antiplatelet agent and a selective, competitive antagonist of the protease-activated receptor (PAR-1).[1][2] Due to its pharmacological activity, careful handling is imperative.

Hazard Identification and Personal Protective Equipment (PPE)

Vorapaxar is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through single or repeated exposure.[3] As this compound is structurally similar, it should be handled with the same precautions.

Minimum PPE Requirements: [4][5]

  • Body Protection: A dedicated laboratory coat should be worn over personal clothing. For tasks with a higher risk of contamination, a disposable gown is recommended.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Double gloving with disposable nitrile gloves is required. Gloves should be changed immediately if contaminated.

  • Respiratory Protection: For handling the powder outside of a certified chemical fume hood or for cleaning up spills, a NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) is necessary to prevent inhalation.

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when handling large quantities of the powder.

PPE ItemSpecificationRationale
Lab Coat/Gown Disposable or dedicated; laundered professionallyProtects skin and clothing from contamination.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects eyes from splashes and airborne particles.
Face Shield Worn over gogglesProvides an additional layer of protection for the face.
Gloves Double-layered nitrile glovesPrevents skin contact with the potent compound.
Respirator N95 or PAPRPrevents inhalation of hazardous powder.
Shoe Covers DisposablePrevents tracking of contamination outside the work area.

Operational Plan: Handling and Storage

A systematic approach is crucial for safely handling potent compounds like this compound.

Engineering Controls
  • All handling of this compound powder, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Preparation of Stock Solutions

The following protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE as outlined in Section 1. Prepare the workspace within the chemical fume hood by laying down a disposable bench liner.

  • Weighing: Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance inside the fume hood. Handle the powder gently to avoid generating dust.

  • Solubilization: Carefully transfer the weighed powder into a volumetric flask. Use a small amount of the chosen solvent (e.g., DMSO) to rinse the weigh paper and ensure all the powder is transferred. Add the solvent to the flask, cap it, and gently swirl or vortex until the compound is fully dissolved. Bring the solution to the final desired volume with the solvent.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and the preparer's initials.

Storage Conditions:

Form Storage Temperature Duration
Powder -20°C 3 years

| In Solvent (e.g., DMSO) | -80°C | 1 year |

Experimental Use
  • When diluting stock solutions for experiments, work within a chemical fume hood.

  • Keep all containers with this compound tightly sealed when not in use.

  • After handling, thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse).

  • Wash hands thoroughly after removing PPE.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

For Small Powder Spills (inside a fume hood):

  • Alert: Notify others in the immediate area.

  • Contain: Gently cover the spill with a disposable absorbent material dampened with water to prevent the powder from becoming airborne.

  • Clean: Use forceps to pick up the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent (e.g., ethanol), and then water. Dispose of all cleaning materials as hazardous waste.

For Large Powder Spills (or spills outside a fume hood):

  • Evacuate and Alert: Immediately evacuate the area and alert others. Prevent re-entry.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Secure the Area: Close the doors to the affected area to contain the spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and associated waste must comply with all federal, state, and local regulations for hazardous waste.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh paper, disposable lab coats, spill cleanup materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Protocol Example: In Vitro Platelet Aggregation Assay

This is a representative protocol for assessing the inhibitory activity of this compound on platelet aggregation induced by a PAR-1 agonist.

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to separate the PRP.

  • Prepare Platelet Suspension: Incubate the PRP with a prostacyclin (PGI2) solution to prevent platelet activation during further processing. Centrifuge the PRP at a higher speed to pellet the platelets. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's solution) to the desired concentration.

  • Incubate with this compound: Add various concentrations of this compound (or vehicle control) to the platelet suspensions and incubate at 37°C for a specified time (e.g., 1 hour).

  • Induce Platelet Aggregation: Add a PAR-1 agonist, such as thrombin receptor-activating peptide (TRAP), to the platelet suspensions to induce aggregation.

  • Measure Aggregation: Measure the change in light transmittance using a platelet aggregometer to quantify the extent of platelet aggregation.

  • Data Analysis: Calculate the IC50 value for this compound to determine its potency in inhibiting PAR-1 mediated platelet aggregation.

Signaling Pathway and Workflow Diagrams

Vorapaxar_Mechanism_of_Action Vorapaxar Mechanism of Action thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Cleavage tethered_ligand Tethered Ligand Exposed par1->tethered_ligand Activates vorapaxar This compound vorapaxar->par1 Antagonizes platelet_activation Platelet Activation (Aggregation) tethered_ligand->platelet_activation

Caption: Mechanism of this compound as a PAR-1 antagonist.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Powder prep_workspace->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.